molecular formula C8H7Cl2NO4S B1302813 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene CAS No. 849035-79-6

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Cat. No.: B1302813
CAS No.: 849035-79-6
M. Wt: 284.12 g/mol
InChI Key: PNBUHMQSSOVURL-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene is a useful research compound. Its molecular formula is C8H7Cl2NO4S and its molecular weight is 284.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2-dichloro-4-methyl-5-methylsulfonyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO4S/c1-4-6(16(2,14)15)3-5(9)7(10)8(4)11(12)13/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBUHMQSSOVURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1S(=O)(=O)C)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375528
Record name 1,2-Dichloro-5-(methanesulfonyl)-4-methyl-3-nitrobenzene
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Molecular Weight

284.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-79-6
Record name 1,2-Dichloro-5-(methanesulfonyl)-4-methyl-3-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene
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Foundational & Exploratory

"synthesis of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Abstract

This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of this compound (CAS No. 849035-79-6), a highly substituted nitroaromatic compound with potential applications as an intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The proposed synthesis is designed around fundamental principles of organic chemistry, emphasizing regiochemical control and the strategic manipulation of functional groups. The pathway initiates with the synthesis of a key thioether intermediate, proceeds through a critical regioselective nitration step, and culminates in the oxidation to the target sulfone. This document provides detailed mechanistic insights, step-by-step experimental protocols, and a thorough analysis of the chemical principles governing each transformation, intended for an audience of research scientists and professionals in drug development.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a complex, polysubstituted aromatic compound such as this compound requires a carefully planned strategy. A retrosynthetic analysis reveals a logical sequence of reactions where the final functional group transformations are the least synthetically challenging.

The target molecule's methylsulfonyl group (-SO₂CH₃) is a strongly deactivating group for electrophilic aromatic substitution. Therefore, its formation should be the final step. It is readily synthesized by the oxidation of a corresponding methylthio (-SCH₃) group. This insight establishes our primary precursor: 1,2-Dichloro-4-methyl-5-(methylthio)-3-nitrobenzene .

The introduction of the nitro group (-NO₂) via electrophilic nitration is a pivotal step. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring. This leads us to the second key intermediate, 1,2-Dichloro-4-methyl-5-(methylthio)benzene . The core of this synthesis, therefore, lies in the preparation of this thioether and the controlled nitration thereof.

G Target Target Molecule This compound Precursor1 Precursor 1 1,2-Dichloro-4-methyl-5-(methylthio)-3-nitrobenzene Target->Precursor1 Oxidation Precursor2 Precursor 2 1,2-Dichloro-4-methyl-5-(methylthio)benzene Precursor1->Precursor2 Nitration StartingMaterial Conceptual Starting Material Substituted Dichlorotoluene Derivative Precursor2->StartingMaterial Thioether Formation caption Fig. 1: Retrosynthetic analysis workflow.

Caption: Fig. 1: Retrosynthetic analysis workflow.

Synthesis of Key Intermediate: 1,2-Dichloro-4-methyl-5-(methylthio)benzene

The primary challenge is the regioselective construction of the 1,2-dichloro-4-methyl-5-(methylthio)benzene core. A robust method involves the introduction of the methylthio group onto a pre-functionalized dichlorotoluene ring system. The following pathway leverages a brominated intermediate to precisely install the sulfur functionality.

Pathway: Bromination → Nucleophilic Thiolation

  • Step A: Bromination of 3,4-Dichlorotoluene. The synthesis begins with the electrophilic bromination of commercially available 3,4-dichlorotoluene. The methyl group is an activating, ortho, para-director, while the chloro groups are deactivating but also ortho, para-directing. The directing effects converge, favoring substitution at the C-6 position, which is para to the C-3 chlorine and ortho to the methyl group, yielding 6-Bromo-3,4-dichlorotoluene .

  • Step B: Thioether Formation via Lithiation. The bromine atom serves as a handle for introducing the methylthio group. The aryl bromide is first converted to an organolithium species via lithium-halogen exchange at low temperature (-78 °C). This highly nucleophilic intermediate is then quenched with dimethyl disulfide (CH₃SSCH₃). The organolithium attacks one of the sulfur atoms, displacing a methylthiolate anion and forming the desired thioether, 1,2-Dichloro-4-methyl-5-(methylthio)benzene .

Core Transformation: Regiocontrolled Nitration

This is the most critical and challenging step of the synthesis. The goal is to introduce a nitro group at the C-3 position of the thioether intermediate. The outcome is governed by the cumulative directing effects of the four existing substituents.

Analysis of Directing Effects:

  • Activating Groups: The methyl (-CH₃) and methylthio (-SCH₃) groups are both activating and ortho, para-directing.

    • -CH₃ (at C-4): Directs to positions 3 and 5 (position 5 is blocked).

    • -SCH₃ (at C-5): Directs to positions 4 (blocked) and 6.

  • Deactivating Groups: The two chloro (-Cl) atoms are deactivating but ortho, para-directing.

The powerful activating effects of the methyl and methylthio groups dominate. Their influence strongly favors substitution at positions 3 and 6. Position 6 is sterically more accessible and electronically favored by the ortho-directing thioether. However, nitration at position 3, while sterically hindered by the C-2 chlorine and C-4 methyl group, is strongly promoted by the ortho-directing methyl group.

To favor the formation of the desired 3-nitro isomer, the reaction must be conducted under carefully controlled conditions. Using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures, can increase selectivity for the more sterically hindered position by minimizing the kinetic energy of the reactants.

G cluster_0 Directing Effects on Intermediate cluster_1 cluster_2 Potential Nitration Sites A Intermediate Structure (1,2-Dichloro-4-methyl-5-(methylthio)benzene) B C4-CH3 (Activating, o,p-directing) C C5-SCH3 (Activating, o,p-directing) D C1, C2-Cl (Deactivating, o,p-directing) E Position 3 (Desired, Sterically Hindered) B->E Activates F Position 6 (Major Product, Less Hindered) C->F Activates caption Fig. 2: Competing directing effects in nitration.

Caption: Fig. 2: Competing directing effects in nitration.

Final Step: Oxidation to the Sulfone

The terminal step is the oxidation of the thioether functionality in 1,2-Dichloro-4-methyl-5-(methylthio)-3-nitrobenzene to the corresponding sulfone. This is a reliable and high-yielding transformation.

Mechanism and Reagent Choice:

The sulfur atom of the thioether acts as a nucleophile, attacking an electrophilic oxygen atom from an oxidizing agent. A common and effective reagent for this transformation is hydrogen peroxide (H₂O₂) in a solvent such as glacial acetic acid. The reaction typically proceeds through a sulfoxide intermediate, which is further oxidized to the sulfone. Using at least two equivalents of the oxidant ensures the reaction goes to completion. This step is performed last because the resulting methylsulfonyl group is strongly electron-withdrawing and would severely deactivate the ring, making the prior nitration step prohibitively difficult.

Experimental Protocols

The following protocols are model procedures based on established chemical transformations. Researchers should conduct their own risk assessments and optimization studies.

Protocol 1: Synthesis of 1,2-Dichloro-4-methyl-5-(methylthio)benzene (Precursor 2)

  • Bromination: To a solution of 3,4-dichlorotoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like AIBN. Reflux the mixture until TLC indicates full consumption of the starting material. Cool, filter the succinimide, and concentrate the filtrate. Purify via column chromatography to yield 6-Bromo-3,4-dichlorotoluene.

  • Thiolation: Dissolve the aryl bromide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature. Stir for 1 hour. Add dimethyl disulfide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to yield the pure thioether.

Protocol 2: Nitration to 1,2-Dichloro-4-methyl-5-(methylthio)-3-nitrobenzene (Precursor 1)

  • Preparation of Nitrating Agent: In a flask cooled to 0 °C, slowly add concentrated nitric acid (1.1 eq) to acetic anhydride (3.0 eq). Stir for 15 minutes to form acetyl nitrate.

  • Nitration Reaction: Dissolve the thioether precursor (1.0 eq) in acetic anhydride and cool to -10 °C. Add the prepared acetyl nitrate solution dropwise, ensuring the internal temperature does not exceed -5 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture slowly onto crushed ice and stir until the ice has melted. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then wash with brine. Dry over anhydrous Na₂SO₄ and concentrate. The desired 3-nitro isomer must be separated from the 6-nitro isomer via careful column chromatography or fractional crystallization.

Protocol 3: Oxidation to this compound (Final Product)

  • Reaction Setup: Dissolve the nitro-thioether (1.0 eq) in glacial acetic acid.

  • Oxidation: Gently warm the solution to 40-50 °C and add 30% aqueous hydrogen peroxide (2.5 eq) dropwise. An exotherm may be observed. Stir the reaction mixture at 60 °C for 4-6 hours, or until TLC analysis shows complete conversion of the starting material.

  • Isolation: Cool the reaction mixture to room temperature and pour it into cold water. The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent like ethanol or isopropanol to obtain the final product of high purity.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
3,4-DichlorotolueneC₇H₆Cl₂161.0395-75-0
1,2-Dichloro-4-methyl-5-nitrobenzeneC₇H₅Cl₂NO₂206.037494-45-3[2]
1,2-Dichloro-3-methyl-4-nitrobenzeneC₇H₅Cl₂NO₂206.02186393-28-2[3]
Target: this compound C₈H₇Cl₂NO₄S 284.12 849035-79-6 [1]

References

  • Patents, G. (n.d.). Process for preparing 4,5-dichloro-2-nitroaniline.
  • Patents, G. (n.d.). METHOD FOR PRODUCING 4,5-DICHLOR-2-NITRO-ANILINE.
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  • PubChem. (n.d.). 1,2-Dichloro-4-nitrobenzene. Retrieved January 17, 2026, from [Link].

  • Patents, G. (n.d.). Preparation method of dichlorotoluene nitride intermediate.
  • Patents, G. (n.d.). Synthesis of methylsulphonyl benzene compounds.
  • Discovery Scientific Society. (n.d.). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Retrieved January 17, 2026, from [Link].

  • ResearchGate. (n.d.). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and1-chloro-2-nitrobenzenes with 1,3-dithiols. Retrieved January 17, 2026, from [Link].

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved January 17, 2026, from [Link].

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved January 17, 2026, from [Link].

  • Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved January 17, 2026, from [Link].

  • PubChem. (n.d.). 1,2-Dichloro-3-methyl-4-nitrobenzene. Retrieved January 17, 2026, from [Link].

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene is a complex substituted aromatic compound. Its structure, featuring a benzene ring heavily substituted with both electron-withdrawing (nitro, methylsulfonyl, chloro) and electron-donating (methyl) groups in specific positions, suggests its primary utility as a chemical intermediate in multi-step organic synthesis. The presence of reactive sites and diverse functional groups makes a thorough understanding of its physicochemical properties essential for researchers in chemical synthesis, materials science, and drug development.

This guide provides a comprehensive overview of the key physicochemical attributes of this compound. As experimentally determined data for this specific molecule is not extensively published, this document outlines the authoritative, standardized methodologies that must be employed for its characterization. This approach ensures that researchers can generate reliable, reproducible data crucial for process development, safety assessment, and regulatory compliance.

Chemical Identity and Structure

The unambiguous identification of a compound is the foundation of all subsequent scientific investigation. The key identifiers for this molecule are consolidated below.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 849035-79-6[1]
Molecular Formula C₈H₇Cl₂NO₄S[1][2]
Molecular Weight 284.12 g/mol [1][2]
Canonical SMILES CC1=C(C(=C(C=C1S(=O)(=O))C)Cl)Cl)[O-]N/A
InChIKey PNBUHMQSSOVURL-UHFFFAOYSA-NN/A

The molecule's structure, characterized by a highly substituted benzene core, is depicted below. This arrangement governs its reactivity, polarity, and intermolecular interactions.

Caption: 2D Chemical Structure of the Topic Compound.

Core Physicochemical Properties

The following table summarizes key physicochemical properties. Since verified experimental data is sparse, values are primarily based on computational predictions or are placeholders for experimental determination using the methodologies described in subsequent sections.

PropertyValue / MethodScientific Rationale and Importance
Melting Point Determination via OECD Guideline 102 / DSCThe melting point is a critical indicator of purity. A sharp, defined melting range suggests a highly pure substance, while a broad range indicates the presence of impurities. It is essential for material handling, formulation, and quality control.
Boiling Point Not applicable (likely decomposition)Given the presence of the nitro group and sulfone moiety, the compound is expected to decompose at elevated temperatures before reaching a boiling point at atmospheric pressure. Thermal stability should be assessed via Thermogravimetric Analysis (TGA).
Water Solubility Determination via OECD Guideline 105 (Flask Method)Solubility dictates the compound's behavior in aqueous environments, which is fundamental for assessing its environmental fate, bioavailability, and suitability for aqueous-phase reactions or formulations. The multiple halogen and sulfone groups suggest low aqueous solubility.
Partition Coefficient (log P) Determination via OECD Guideline 107 (Shake-Flask Method)The n-octanol/water partition coefficient (log P) is a measure of a chemical's lipophilicity. This parameter is crucial in drug development for predicting membrane permeability and in environmental science for assessing bioaccumulation potential.
Purity Determination via HPLCHigh purity is a prerequisite for accurate physicochemical and toxicological testing. HPLC with a suitable detector is the gold standard for separating the main component from synthesis byproducts or degradation products.

Experimental Methodologies and Protocols

As a self-validating system of analysis, the following protocols represent the authoritative standards for characterizing the physicochemical properties of this compound.

Thermal Analysis: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques for determining melting points.[3][4] It offers higher precision and provides additional thermodynamic information, such as the enthalpy of fusion (ΔH). The principle involves measuring the difference in heat flow required to increase the temperature of the sample and a reference as they are subjected to a controlled temperature program.[5] The melting point (Tm) is identified as the peak of the endothermic event on the resulting thermogram.

Self-Validating Protocol (Based on OECD Guideline 102 and standard practices):

  • Calibration: Calibrate the DSC instrument using a certified indium standard to ensure the accuracy of temperature and enthalpy measurements.[4]

  • Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.[6]

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation during heating.

  • Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature well beyond the expected melting point (e.g., 250°C).[6]

  • Data Analysis: Record the heat flow as a function of temperature. The melting point (Tm) is determined as the peak maximum of the melting endotherm. The onset temperature is also frequently reported.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC with Indium Standard Weigh Weigh 2-5 mg Sample into Aluminum Pan Calibrate->Weigh Seal Hermetically Seal Sample & Reference Pans Weigh->Seal Load Load Pans into DSC Cell Seal->Load Purge Purge with N₂ Gas (50 mL/min) Load->Purge Heat Heat at 10°C/min to 250°C Purge->Heat Record Record Heat Flow vs. Temperature Heat->Record Analyze Identify Endotherm Peak: Melting Point (Tm) Record->Analyze

Caption: Experimental workflow for DSC-based melting point determination.

Solubility Profile: Water Solubility by the Shake-Flask Method

Expertise & Rationale: The shake-flask method, described in OECD Guideline 105, is the benchmark for determining the water solubility of compounds.[7][8] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated aqueous solution.[9] Achieving this equilibrium is critical for an accurate measurement. The amount of solute required must be in excess to ensure saturation, and sufficient time must be allowed for equilibrium to be established, which can be verified by taking measurements at multiple time points (e.g., 24, 48, and 72 hours).[10]

Self-Validating Protocol (Based on OECD Guideline 105):

  • Preliminary Test: Estimate the approximate solubility to determine the appropriate sample mass and analytical method sensitivity.

  • Equilibration: Add an excess amount of the solid compound to three separate flasks containing a known volume of high-purity water (e.g., Type I).

  • Agitation: Seal the flasks and agitate them in a constant temperature bath, maintained at 20 ± 0.5°C.[7] Agitation should be sufficient to keep the solid suspended.

  • Phase Separation: After a set time (e.g., 24 hours), stop agitation and allow the phases to separate. Centrifugation at the test temperature is the most reliable method to remove suspended microcrystals.[11]

  • Quantification: Carefully sample an aliquot of the clear, supernatant aqueous phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Confirmation: Repeat steps 4 and 5 for the remaining two flasks at longer equilibration times (e.g., 48 and 72 hours). The solubility is confirmed if the concentration values from at least the last two time points agree within an acceptable margin (e.g., ±5%).

Lipophilicity: Partition Coefficient (log P) by the Shake-Flask Method

Expertise & Rationale: The n-octanol/water partition coefficient (log P or Kₒw) is a critical parameter for predicting the environmental fate and pharmacokinetic properties of a molecule.[12] The shake-flask method (OECD Guideline 107) is the definitive technique for its direct measurement.[1][13] The method involves dissolving the substance in a two-phase system of n-octanol and water, allowing it to partition between the two immiscible layers until equilibrium is reached, and then measuring its concentration in each phase.[14][15]

Self-Validating Protocol (Based on OECD Guideline 107):

  • Solvent Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing them and allowing the layers to separate for at least 24 hours.

  • Test Preparation: Prepare at least three test vessels. Add the two pre-saturated solvents in different volume ratios (e.g., 2:1, 1:1, 1:2 n-octanol:water) to each.

  • Partitioning: Add a known amount of the test substance, dissolved in the solvent in which it is more soluble. Seal the vessels and shake vigorously until equilibrium is established (typically several hours) at a constant temperature (20-25°C).

  • Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.[1]

  • Quantification: Determine the concentration of the test substance in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final log P is reported as the average of the values obtained from the different solvent ratios, which should fall within a range of ± 0.3 log units for the test to be valid.[1]

start Start: Pre-saturate n-octanol and water prep_vessels Prepare 3 vessels with different solvent ratios (e.g., 2:1, 1:1, 1:2) start->prep_vessels add_compound Add known amount of test substance prep_vessels->add_compound shake Shake to establish equilibrium at constant temperature add_compound->shake centrifuge Centrifuge for complete phase separation shake->centrifuge analyze_octanol Quantify concentration in n-octanol phase (Co) centrifuge->analyze_octanol analyze_water Quantify concentration in aqueous phase (Cw) centrifuge->analyze_water calculate Calculate P = Co / Cw and log P analyze_octanol->calculate analyze_water->calculate validate Validate: Results from all vessels must be within ±0.3 log units calculate->validate end_node End: Report average log P validate->end_node

Caption: Workflow for log P determination via the OECD 107 Shake-Flask method.

Spectroscopic and Chromatographic Characterization

Expertise & Rationale: A full spectroscopic and chromatographic workup is essential for confirming the structure and assessing the purity of the synthesized compound. Each technique provides orthogonal, complementary information.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment. A reversed-phase method (e.g., using a C18 column) with a suitable mobile phase gradient (e.g., water/acetonitrile with a formic acid modifier) would likely provide good separation of the polar nitroaromatic compound from less polar impurities.[16][17] Given the presence of the aromatic ring and nitro group, UV detection (e.g., at 254 nm) should be highly effective.[17]

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. Electron Ionization (EI) would likely show a strong molecular ion peak [M+] and characteristic fragments corresponding to the loss of nitro ([M-46]) or methyl groups ([M-15]).[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The ¹H NMR spectrum would be expected to show distinct singlets for the two different methyl groups and a singlet for the lone aromatic proton. The chemical shifts would be influenced by the strong electron-withdrawing effects of the adjacent substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Characteristic strong absorption bands would be expected for the nitro group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹), the sulfone group (around 1320 and 1150 cm⁻¹), and C-Cl bonds.

Conclusion

This compound is a specialty chemical intermediate whose utility is defined by its physicochemical properties. While specific experimental data for this compound is not widely available, its characteristics can be definitively determined through the application of standardized, internationally recognized protocols such as those published by the OECD. Adherence to these robust methodologies for determining melting point, solubility, and lipophilicity is paramount for ensuring data quality, reproducibility, and safety in research and development settings. The spectroscopic and chromatographic methods outlined provide the necessary framework for structural confirmation and purity control, completing the comprehensive characterization of this complex molecule.

References

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. [Link]

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  • Collection of Czechoslovak Chemical Communications. Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • PMC - NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

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An In-Depth Technical Guide to 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene (CAS Number: 849035-79-6)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 849035-79-6, which is chemically named 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene. Due to the limited availability of public domain data specific to this compound, this guide synthesizes information from available chemical supplier data and extrapolates potential properties and reactivity based on structurally related compounds. The guide is intended for researchers, scientists, and drug development professionals who may encounter this compound as a chemical intermediate or a novel scaffold for further investigation.

Introduction

This compound is a substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with two chlorine atoms, a methyl group, a methylsulfonyl group, and a nitro group. This combination of electron-withdrawing (dichloro, methylsulfonyl, nitro) and electron-donating (methyl) groups suggests a unique electronic and reactivity profile. While detailed experimental data for this specific molecule is not extensively reported in peer-reviewed literature, its structural motifs are common in various fields of chemistry, including pharmaceuticals and materials science. This guide aims to provide a foundational understanding of its properties, potential synthesis, and necessary safety precautions.

Chemical Identity and Physicochemical Properties

A summary of the known and predicted properties of this compound is presented in Table 1. It is important to note that much of the physicochemical data is computationally predicted and awaits experimental verification.

PropertyValueSource
CAS Number 849035-79-6Santa Cruz Biotechnology[1]
IUPAC Name This compoundBenchchem[2]
Molecular Formula C₈H₇Cl₂NO₄SSanta Cruz Biotechnology[1]
Molecular Weight 284.12 g/mol Santa Cruz Biotechnology[1]
Appearance Not specified (likely a solid at room temperature)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
Predicted XlogP 2.6PubChem[2]

Structure:

Caption: 2D structure of this compound.

Synthesis and Reactivity

Potential Synthetic Routes

While a specific, validated synthesis for this compound is not documented in readily available literature, a plausible synthetic pathway can be proposed based on standard organic chemistry transformations. A potential retrosynthetic analysis is depicted below.

retrosynthesis target 1,2-Dichloro-4-methyl-5- (methylsulfonyl)-3-nitrobenzene precursor1 1,2-Dichloro-4-methyl-5- (methylthio)-3-nitrobenzene target->precursor1 Oxidation precursor2 3,4-Dichloro-5-nitrotoluene precursor1->precursor2 Nucleophilic Aromatic Substitution (MeSNa) precursor3 3,4-Dichlorotoluene precursor2->precursor3 Nitration

Sources

A Comprehensive Technical Guide to the Structure Elucidation of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. This guide provides an in-depth, experience-driven approach to the structure elucidation of 1,2-dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene, a complex substituted aromatic compound. The methodologies detailed herein are not merely a recitation of standard procedures but a reflection of a logical, self-validating workflow designed to unambiguously determine the molecule's constitution and connectivity. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing similarly complex small molecules.

The subject compound, with the molecular formula C₈H₇Cl₂NO₄S, presents a fascinating challenge due to the confluence of multiple functional groups on a benzene ring: two chlorine atoms, a methyl group, a methylsulfonyl group, and a nitro group.[1][2] The specific arrangement of these substituents dictates the molecule's chemical reactivity, physical properties, and potential biological activity. Therefore, a multi-pronged analytical approach is not just recommended but essential.

This guide will navigate through a synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. We will explore the causality behind experimental choices, interpret the resulting data with a critical eye, and demonstrate how these disparate datasets converge to a single, irrefutable structural assignment.

Molecular Structure Overview

The proposed structure for our target compound is as follows:

Caption: Proposed structure of this compound.

Part 1: Mass Spectrometry - The Initial Hypothesis

Mass spectrometry serves as our initial foray into the structure of the unknown compound. It provides the molecular weight and, through fragmentation analysis, offers the first puzzle pieces of the molecular framework.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is chosen for its soft ionization properties, which are ideal for preserving the molecular ion.

  • Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, to obtain an accurate mass measurement.

  • Fragmentation: Tandem mass spectrometry (MS/MS) is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Data Interpretation and Insights

Expected HRMS Data:

IonPredicted m/z
[M+H]⁺283.95458
[M+Na]⁺305.93652

Data sourced from PubChem predictions.[1]

The high-resolution data will confirm the elemental composition of C₈H₇Cl₂NO₄S. The isotopic pattern, particularly the presence of two chlorine atoms, will be a key diagnostic feature, showing a characteristic M, M+2, and M+4 pattern with specific intensity ratios.

Fragmentation Analysis: The fragmentation pattern in MS/MS provides crucial connectivity information. For aromatic sulfones, a characteristic loss of SO₂ (64 Da) is often observed.[3][4][5]

fragmentation_pathway M [M+H]⁺ m/z = 283.95 frag1 [M+H - SO₂]⁺ m/z = 219.95 M->frag1 - SO₂ (64 Da) frag2 [M+H - SO₂ - CH₃]⁺ m/z = 204.93 frag1->frag2 - •CH₃ (15 Da)

Caption: Key fragmentation pathway in ESI-MS/MS.

This initial loss of sulfur dioxide strongly suggests the presence of a sulfonyl group attached to the aromatic ring.[4][6] Further fragmentation, such as the loss of a methyl radical, helps to piece together the remaining structure.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Defining the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom, and 2D NMR techniques establish the connectivity between them.

Experimental Protocol: NMR Analysis
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: A standard proton NMR spectrum is acquired to identify the number of distinct proton environments and their multiplicities.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of unique carbon environments.

  • 2D NMR (COSY & HSQC):

    • Correlation Spectroscopy (COSY) is used to identify proton-proton couplings.

    • Heteronuclear Single Quantum Coherence (HSQC) is used to correlate protons with their directly attached carbons.

Predicted ¹H NMR Data and Rationale
ProtonsPredicted Chemical Shift (ppm)MultiplicityRationale
Aromatic-H7.5 - 8.5SingletThe single aromatic proton is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitro and sulfonyl groups. The lack of adjacent protons results in a singlet.
Methylsulfonyl-CH₃3.0 - 3.5SingletThe protons of the methyl group attached to the sulfonyl group are deshielded by the electronegative sulfur and oxygen atoms.
Ring-CH₃2.3 - 2.8SingletThe protons of the methyl group attached to the aromatic ring are in a typical chemical shift range for such groups.

The deshielding effect of the nitro group on ortho and para protons is a well-documented phenomenon.[7][8] Similarly, the sulfonyl group also acts as an electron-withdrawing group, further influencing the chemical shifts of nearby protons.

Predicted ¹³C NMR Data and Rationale
CarbonPredicted Chemical Shift (ppm)Rationale
C-Cl125 - 140The carbons directly attached to chlorine atoms are expected in this region.
C-NO₂145 - 155The carbon attached to the nitro group is significantly deshielded.
C-SO₂135 - 145The carbon attached to the sulfonyl group is also deshielded.
C-CH₃130 - 140The chemical shift of the carbon bearing the methyl group.
C-H120 - 130The aromatic carbon attached to the single proton.
Methylsulfonyl-CH₃40 - 50The carbon of the methyl group on the sulfonyl moiety.
Ring-CH₃15 - 25The carbon of the methyl group directly attached to the ring.

The specific chemical shifts in both ¹H and ¹³C NMR are highly dependent on the cumulative electronic effects of all substituents on the ring. The strong electron-withdrawing nature of the nitro and sulfonyl groups will cause a general downfield shift for the aromatic signals.[9][10]

nmr_workflow cluster_nmr NMR Spectroscopy cluster_interpretation Data Integration H1 ¹H NMR (Proton Environments) COSY 2D COSY (H-H Connectivity) H1->COSY C13 ¹³C NMR (Carbon Environments) HSQC 2D HSQC (C-H Connectivity) C13->HSQC Structure Final Structure COSY->Structure HSQC->Structure

Caption: Integrated NMR workflow for structure elucidation.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Confirmation

FTIR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups within the molecule.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected FTIR Data and Interpretation
Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Nitro (NO₂)1550-1475 and 1360-1290Asymmetric & Symmetric Stretch
Sulfonyl (SO₂)1350-1300 and 1160-1120Asymmetric & Symmetric Stretch
C-H (Aromatic)3100-3000Stretch
C-H (Aliphatic)3000-2850Stretch
C=C (Aromatic)1600-1450Stretch
C-Cl800-600Stretch

The presence of strong absorption bands in the specified regions for the nitro and sulfonyl groups provides definitive evidence for these functionalities.[11][12][13] The asymmetric and symmetric stretching vibrations of the nitro group are particularly characteristic.[14][15]

Conclusion: A Convergent and Self-Validating Approach

The structure elucidation of this compound is achieved through a logical and synergistic application of modern analytical techniques.

  • Mass Spectrometry establishes the molecular formula and provides initial structural clues through fragmentation analysis, strongly suggesting the presence of a sulfonyl group.

  • NMR Spectroscopy provides the definitive framework of the molecule. ¹H and ¹³C NMR identify all unique proton and carbon environments, while 2D techniques like COSY and HSQC unequivocally establish the connectivity, confirming the substitution pattern on the benzene ring.

  • FTIR Spectroscopy serves as a crucial confirmatory tool, verifying the presence of the key nitro and sulfonyl functional groups.

By integrating the data from these three orthogonal techniques, we arrive at a single, unambiguous structure. Each piece of evidence corroborates the others, creating a self-validating system that is the hallmark of rigorous scientific inquiry in the field of drug discovery and development. This comprehensive approach ensures the highest level of confidence in the structural assignment, a critical step in advancing any new chemical entity towards further development.

References

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes. RSC Publishing.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups.
  • ResearchGate. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates.
  • PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF.
  • Journal of Organic Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones.
  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF.
  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline.
  • ChemicalBook. (n.d.). Nitrobenzene(98-95-3) 1H NMR spectrum.
  • Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene.
  • PubChemLite. (n.d.). This compound.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • University of Calgary. (n.d.). IR: nitro groups.
  • PubChem. (n.d.). 1,2-Dichloro-4-nitrobenzene.
  • PubChem. (n.d.). 2,5-Dichloronitrobenzene.
  • PubChem. (n.d.). 2,4-Dichloronitrobenzene.
  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....
  • ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. | Download Scientific Diagram.
  • PubMed. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
  • Google Patents. (n.d.). Process for the preparation and purification of p-nitrobenzenes.
  • Discovery Scientific Society. (n.d.). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones.
  • PubChem. (n.d.). 1,2-Dichloro-3-methyl-4-nitrobenzene.

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An In-depth Technical Guide to the Spectroscopic Characterization of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of the complex synthetic intermediate, 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide emphasizes not only the acquisition of spectroscopic data but also the scientific rationale behind the experimental choices, ensuring a robust and validated approach to structural elucidation.

Introduction

This compound is a highly functionalized aromatic compound with a molecular formula of C₈H₇Cl₂NO₄S and a molecular weight of 284.12 g/mol [1]. Its structure incorporates several key functional groups: a dichlorinated benzene ring, a nitro group, a methyl group, and a methylsulfonyl group. This substitution pattern makes it a valuable, albeit complex, building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application, necessitating a multi-faceted spectroscopic approach. This guide will detail the application of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for the unambiguous characterization of this molecule.

Molecular Structure

The structural integrity of any synthetic compound is the foundation of its chemical and biological properties. The spatial arrangement of atoms and functional groups in this compound dictates its reactivity and potential applications.

Workflow for HRMS Analysis A Sample Preparation: Dissolve ~1 mg in 1 mL of HPLC-grade acetonitrile. B Instrument Setup: Electrospray Ionization (ESI) source in positive and negative modes. A->B C Data Acquisition: Scan range of m/z 100-500. B->C D Data Analysis: Compare experimental m/z with theoretical values for elemental composition confirmation. C->D

Caption: A generalized workflow for obtaining high-resolution mass spectrometry data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent, such as HPLC-grade acetonitrile or methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system. Operate the ESI source in both positive and negative ion modes to observe different adducts.

  • Data Acquisition: Acquire data over a mass-to-charge (m/z) range that encompasses the expected molecular ion and its adducts (e.g., m/z 100-500).

  • Data Analysis: Process the acquired spectra to identify the monoisotopic mass of the parent molecule. Compare the experimentally determined m/z value with the theoretically calculated mass for C₈H₇Cl₂NO₄S to confirm the elemental composition. The characteristic isotopic pattern of the two chlorine atoms should also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Predicted ¹H and ¹³C NMR Data

Based on the structure and established principles of NMR spectroscopy, the following chemical shifts are predicted. These predictions are informed by the electronic effects of the substituents on the benzene ring.

¹H NMR (500 MHz, CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H8.0 - 8.2Singlet
Methyl (SO₂CH₃)3.2 - 3.4Singlet
Methyl (Ar-CH₃)2.4 - 2.6Singlet

¹³C NMR (125 MHz, CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-Cl130 - 135
Aromatic C-NO₂145 - 150
Aromatic C-SO₂CH₃138 - 142
Aromatic C-CH₃135 - 140
Aromatic C-H125 - 130
Methyl (SO₂CH₃)40 - 45
Methyl (Ar-CH₃)15 - 20
Experimental Protocol: NMR Spectroscopy

NMR Data Acquisition Workflow A Sample Preparation: Dissolve 5-10 mg in ~0.7 mL of deuterated chloroform (CDCl₃). B Instrument Tuning: Tune and shim the NMR spectrometer for optimal resolution. A->B C ¹H NMR Acquisition: Acquire a proton spectrum with sufficient scans for good signal-to-noise. B->C D ¹³C NMR Acquisition: Acquire a carbon spectrum, potentially using DEPT for multiplicity information. C->D E Data Processing: Fourier transform, phase, and baseline correct the spectra. D->E

Caption: Standardized workflow for acquiring ¹H and ¹³C NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupPredicted Absorption Range (cm⁻¹)
Nitro (NO₂) Asymmetric1530 - 1560
Nitro (NO₂) Symmetric1340 - 1370
Sulfonyl (SO₂) Asymmetric1300 - 1350
Sulfonyl (SO₂) Symmetric1140 - 1180
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C-Cl Stretch600 - 800
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR Spectrum Acquisition Workflow A Sample Preparation: Prepare a KBr pellet containing a small amount of the sample. B Background Scan: Acquire a background spectrum of the empty sample compartment. A->B C Sample Scan: Acquire the spectrum of the sample. B->C D Data Analysis: Identify characteristic absorption bands and assign them to functional groups. C->D

Caption: A typical workflow for obtaining an FTIR spectrum using a KBr pellet.

Step-by-Step Methodology:

  • Sample Preparation: Grind a small amount of the crystalline compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands in the spectrum and assign them to the corresponding functional groups based on their characteristic frequencies.

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. High-resolution mass spectrometry provides definitive confirmation of the molecular formula. ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework and confirming the connectivity of the various substituents. Finally, IR spectroscopy offers a rapid and effective method for identifying the key functional groups present in the molecule. The protocols and predicted data presented in this guide provide a robust framework for the comprehensive and validated characterization of this important chemical entity.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from scbt.com [1]2. PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov

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Navigating the Bioactive Landscape of Dichloronitrobenzene Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dichloronitrobenzene (DCNB) isomers and their derivatives represent a versatile class of chemical entities with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of DCNB derivatives, tailored for researchers, scientists, and drug development professionals. By dissecting their antimicrobial, anticancer, and enzyme-inhibiting properties, this document aims to equip scientists with the foundational knowledge and practical methodologies required to navigate the complexities of this promising, yet challenging, chemical space. We will delve into the nuances of structure-activity relationships (SAR), detailed experimental protocols for assessing bioactivity, and the molecular pathways these compounds modulate, thereby offering a comprehensive resource for advancing the therapeutic potential of dichloronitrobenzene derivatives.

Introduction: The Dichotomy of Dichloronitrobenzene

The six isomers of dichloronitrobenzene serve as foundational building blocks in the synthesis of a vast array of complex organic molecules.[1] Their utility is rooted in the electronic properties conferred by the electron-withdrawing nitro group and the two chlorine atoms, which activate the aromatic ring for various chemical transformations.[1] This reactivity, however, is a double-edged sword, contributing to both their potential as therapeutic agents and their noted toxicity. Understanding this dichotomy is paramount for the rational design of novel DCNB derivatives with enhanced biological activity and improved safety profiles. This guide will explore the key biological activities of DCNB derivatives, focusing on their potential as antimicrobial and anticancer agents, as well as their capacity to function as enzyme inhibitors.

Antimicrobial Activity of Dichloronitrobenzene Derivatives

The emergence of multidrug-resistant (MDR) bacteria necessitates the development of novel antimicrobial agents. Dichloronitrobenzene derivatives have emerged as a promising scaffold in this endeavor.

Mechanisms of Antimicrobial Action

The antimicrobial effects of DCNB derivatives are believed to be multifaceted, primarily targeting essential bacterial processes. While specific mechanisms can vary depending on the derivative, key modes of action include:

  • Inhibition of Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is a critical structure for bacterial survival and is absent in human cells, making it an ideal target for antibiotics.[2][3] Certain DCNB derivatives may interfere with the enzymes involved in peptidoglycan biosynthesis, leading to cell lysis and bacterial death.[4][5]

  • Inhibition of DNA Gyrase: DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a well-established target for antibacterial drugs.[6][7][8][9][10] Molecular docking studies have suggested that DCNB derivatives can bind to the active site of DNA gyrase B, inhibiting its function and leading to bacterial cell death.[6][8]

  • Disruption of Cellular Respiration and Energy Production: Some nitroaromatic compounds are known to undergo enzymatic reduction within bacterial cells, leading to the formation of reactive nitroso and hydroxylamino derivatives. These reactive species can induce oxidative stress and interfere with cellular respiration, ultimately leading to cell death.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for a wide range of DCNB derivatives is still evolving, preliminary findings suggest that the nature and position of substituents on the dichloronitrobenzene ring significantly influence antimicrobial potency. For instance, in a series of 2,4-dichlorochalcone derivatives, compounds substituted with nitro or nitrile groups exhibited higher activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[11] Similarly, in a study of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues, longer alkyl substitutions at the C-4 position were favorable for fungicidal activity.[12]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MICs) of representative dichloronitrobenzene-containing compounds against various microbial strains.

Compound IDStructure/ScaffoldTest OrganismMIC (µM)Reference
Chalcone Derivative (Nitro-substituted) 3-(2,4-dichlorophenyl)-1-(4'-nitrophenyl)-2-propen-1-oneS. aureus< 2.5 µg/mL[11]
E. coli< 5 µg/mL[11]
1,2,3-Triazole Analogue (C-4 chloropropyl) 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-chloropropyl-1H-1,2,3-triazoleCandida albicans-[12]

Note: Direct MIC values in µM were not always available and are inferred from the provided data where possible. Further studies are needed to establish a more comprehensive dataset.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of DCNB derivatives.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • DCNB derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the DCNB derivative stock solution in MHB across the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity of Dichloronitrobenzene Derivatives

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, including DCNB derivatives. Their cytotoxic effects against various cancer cell lines suggest a potential role in cancer chemotherapy.

Mechanisms of Anticancer Action

The anticancer activity of DCNB derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with key signaling pathways involved in cancer cell proliferation and survival.

  • Induction of Apoptosis: Many anticancer drugs exert their effects by triggering apoptosis. DCNB derivatives have been shown to induce apoptosis in cancer cells, a process that can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13] This often involves the activation of caspases, a family of proteases that execute the apoptotic program.[14][15]

  • Cell Cycle Arrest: In addition to inducing apoptosis, some DCNB derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[16]

  • Inhibition of Tyrosine Kinases: Receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) are frequently overexpressed or mutated in cancer and play a crucial role in tumor growth and progression.[17][18][19][20] Some DCNB-containing compounds have been investigated as potential inhibitors of these kinases.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of DCNB derivatives is highly dependent on their chemical structure. For instance, a study on imamine-1,3,5-triazine derivatives demonstrated that specific substitutions at the N2 and N4 positions of the triazine ring led to potent anti-proliferative activity against MDA-MB-231 breast cancer cells.[21] Another study on 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones highlighted the importance of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent for anticancer cytotoxicity.[22][23]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of representative DCNB-containing compounds against various cancer cell lines.

Compound IDStructure/ScaffoldCancer Cell LineIC50 (µM)Reference
MM124 (R-enantiomer) Dichlorophenyl-containing derivativeHT-29 (Colorectal)0.35 (median)[13]
MM125 (S-enantiomer) Dichlorophenyl-containing derivativePC-3 (Prostate)0.35 (median)[13]
Imamine-1,3,5-triazine (4f) Contains a dichlorophenyl moietyMDA-MB-231 (Breast)6.25[21]
Imamine-1,3,5-triazine (4k) Contains a dichlorophenyl moietyMDA-MB-231 (Breast)8.18[21]
Thiazolidinone (2h) Contains a 4-nitrophenyl moietyLeukemia (MOLT-4, SR)< 0.01 - 0.02[22][23]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell lines (e.g., HT-29, PC-3)

  • Complete cell culture medium

  • DCNB derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the DCNB derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.

Enzyme Inhibition by Dichloronitrobenzene Derivatives

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. DCNB derivatives have shown potential as inhibitors of various enzymes, including those involved in bacterial survival and cancer progression.

Key Enzyme Targets
  • Bacterial Enzymes: As mentioned earlier, DNA gyrase is a key bacterial enzyme targeted by some DCNB derivatives.[6][8] Other potential bacterial enzyme targets could include those involved in metabolic pathways essential for bacterial growth.[24]

  • Kinases: In the context of cancer, protein kinases, particularly those in the EGFR signaling pathway, are attractive targets.[17][18]

  • Glutathione S-Transferases (GSTs): 3,4-Dichloronitrobenzene has been shown to inhibit the activity of glutathione S-transferases, enzymes involved in detoxification.[25]

Mechanistic Insights from Molecular Docking

Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein.[10] Docking studies of DCNB derivatives with DNA gyrase B have revealed potential hydrogen bonding and hydrophobic interactions within the enzyme's active site, providing a structural basis for their inhibitory activity.[6][8]

Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of DCNB derivatives against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Buffer solution for the enzymatic reaction

  • DCNB derivative stock solution (in DMSO)

  • 96-well plates

  • Microplate reader (for colorimetric or fluorometric assays)

Procedure:

  • Reaction Setup: In a 96-well plate, add the buffer, the DCNB derivative at various concentrations, and the enzyme.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations.

  • IC50 and Ki Determination: Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) and the inhibition constant (Ki) by fitting the data to appropriate enzyme kinetic models.

Visualizing the Mechanisms: Workflows and Pathways

To better understand the complex biological processes influenced by dichloronitrobenzene derivatives, visual representations of experimental workflows and signaling pathways are invaluable.

Experimental Workflow for Antimicrobial Activity Screening

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of DCNB Derivatives Purification Purification & Characterization Synthesis->Purification MIC_Assay Broth Microdilution (MIC) Purification->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Positive Hits CellWall_Assay Cell Wall Synthesis Inhibition Assay MBC_Assay->CellWall_Assay DNAGyrase_Assay DNA Gyrase Inhibition Assay MBC_Assay->DNAGyrase_Assay ROS_Assay Reactive Oxygen Species (ROS) Assay MBC_Assay->ROS_Assay

Caption: Workflow for the discovery and characterization of antimicrobial DCNB derivatives.

Simplified EGFR Signaling Pathway and Potential Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation_Survival Proliferation_Survival Transcription->Proliferation_Survival Cell Proliferation & Survival DCNB_Derivative DCNB Derivative DCNB_Derivative->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and a potential point of inhibition by DCNB derivatives.

Conclusion and Future Directions

Dichloronitrobenzene derivatives represent a rich and underexplored territory in the search for novel bioactive compounds. Their demonstrated antimicrobial and anticancer activities, coupled with their potential for enzyme inhibition, underscore their significance as a versatile chemical scaffold. This guide has provided a framework for understanding their biological activities, offering insights into their mechanisms of action and practical protocols for their evaluation.

Future research should focus on the systematic synthesis and screening of diverse DCNB libraries to establish comprehensive structure-activity relationships. A deeper understanding of their molecular targets and the specific signaling pathways they modulate is crucial for the rational design of next-generation derivatives with enhanced potency and reduced toxicity. The integration of computational methods, such as QSAR and molecular docking, with experimental validation will be instrumental in accelerating the discovery and development of clinically viable therapeutic agents derived from the dichloronitrobenzene core.

References

  • Induction of apoptosis in human HT-29 and DLD-1 cells. (URL: [Link])

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  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (URL: [Link])

  • Docking Results of the Promising Hits within DNA Gyrase B Active Site. (URL: [Link])

  • Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. (URL: [Link])

  • QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor-like Screening Model as Molecular Descriptors. (URL: [Link])

  • Semi-rational design of nitroarene dioxygenase for catalytic ability toward 2,4-dichloronitrobenzene. (URL: [Link])

  • 2-4-dichloronitrobenzene synthesis method utilizing micro-channel reactor. (URL: )
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  • QSAR studies for the acute toxicity of nitrobenzenes to the Tetrahymena pyriformis. (URL: [Link])

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  • Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (URL: [Link])

  • 1,4-Dichloro-2-nitrobenzene. (URL: [Link])

  • Natural Products Targeting EGFR Signaling Pathways as Potential Anticancer Drugs. (URL: [Link])

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  • Targeting epidermal growth factor receptor and its downstream signaling pathways by natural products: A mechanistic insight. (URL: [Link])

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (URL: [Link])

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (URL: [Link])

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Methodological & Application

The Synthetic Versatility of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene: A Highly Activated Precursor for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potent Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design, particularly in the realms of pharmaceutical and materials science. Within the arsenal of synthetic precursors, highly activated aromatic systems offer a reliable platform for the construction of complex molecular architectures. 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene (CAS 849035-79-6) emerges as a preeminent example of such a scaffold. Its benzene core is adorned with two chloro leaving groups and powerfully activated by the synergistic electron-withdrawing effects of a nitro group and a methylsulfonyl group. This unique substitution pattern renders the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr), paving the way for a diverse array of synthetic transformations. This guide provides an in-depth exploration of the reactivity of this compound and presents detailed protocols for its application in the synthesis of high-value molecules.

While direct literature precedents for the synthetic applications of this compound are not extensively documented, its reactivity can be confidently predicted based on well-established principles of physical organic chemistry. The protocols and applications detailed herein are therefore presented as robust, theoretically grounded starting points for researchers and drug development professionals.

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for reaction design and optimization.

PropertyValue
CAS Number 849035-79-6
Molecular Formula C₈H₇Cl₂NO₄S[1]
Molecular Weight 284.12 g/mol [1]
Appearance Pale yellow solid (predicted)
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF)

The key to the synthetic utility of this molecule lies in its electronic landscape. The nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups are potent electron-withdrawing moieties that act in concert to dramatically lower the electron density of the aromatic ring. This activation is not uniform, leading to a predictable regioselectivity in SNAr reactions.

Predicted Reactivity and Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] The rate of reaction and the regioselectivity are dictated by the stability of this intermediate.

The electron-withdrawing nitro and methylsulfonyl groups provide stabilization for a negative charge that develops on the aromatic ring during the nucleophilic attack. This stabilization is most effective when the negative charge can be delocalized onto the electron-withdrawing groups through resonance. This occurs when the nucleophile attacks at positions ortho or para to these groups.[2][4][5]

In the case of this compound, we can analyze the activation of the two chloro substituents:

  • The chlorine at the C1 position is ortho to the nitro group and meta to the methylsulfonyl group.

  • The chlorine at the C2 position is meta to the nitro group and ortho to the methylsulfonyl group.

Both chlorine atoms are activated; however, the chlorine at the C1 position is anticipated to be the more reactive site for nucleophilic attack. This is because the powerful nitro group can stabilize the resulting Meisenheimer complex through direct resonance delocalization. While the methylsulfonyl group also provides strong activation, the delocalization of the negative charge is generally more effective with a nitro group in the ortho or para position.

This predicted regioselectivity allows for the sequential displacement of the two chlorine atoms, opening up avenues for the synthesis of unsymmetrically substituted aromatic compounds.

SNAr Regioselectivity cluster_0 This compound cluster_1 Nucleophilic Attack cluster_2 Predicted Outcome start C₈H₇Cl₂NO₄S C1 C1-Cl (ortho to NO₂) Product1 Monosubstitution at C1 (Major) C1->Product1 C2 C2-Cl (ortho to SO₂CH₃) Product2 Monosubstitution at C2 (Minor) C2->Product2 Nu Nucleophile (Nu⁻) Nu->C1 Major Pathway (Resonance stabilization by NO₂) Nu->C2 Minor Pathway

Caption: Predicted regioselectivity of nucleophilic attack on this compound.

Application Notes and Protocols

Given its high degree of activation, this compound is an ideal substrate for the synthesis of a variety of heterocyclic systems, which are privileged scaffolds in medicinal chemistry. The following protocols are illustrative of its potential applications.

Protocol 1: Synthesis of a Substituted Benzimidazole Scaffold

Benzimidazoles are a common motif in pharmaceuticals. This protocol outlines a two-step, one-pot synthesis of a substituted benzimidazole via sequential SNAr reactions.

Objective: To synthesize a 2,6-disubstituted-5-methyl-4-(methylsulfonyl)-7-nitrobenzimidazole.

Rationale: The first SNAr with a primary amine will selectively displace the more reactive chlorine at the C1 position. The subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization with an orthoformate, will yield the benzimidazole core. A final SNAr with a second nucleophile will install the substituent at the 6-position.

Benzimidazole_Synthesis A This compound B Step 1: SₙAr + R¹-NH₂ (e.g., Benzylamine) Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->B C Intermediate A (Monosubstituted Amine) B->C D Step 2: Reductive Cyclization Reducing Agent (e.g., SnCl₂) + HC(OEt)₃ Solvent (e.g., EtOH) C->D E Intermediate B (Substituted Benzimidazole) D->E F Step 3: SₙAr + R²-Nu (e.g., NaSMe) Solvent (e.g., DMF) E->F G Final Product (Disubstituted Benzimidazole) F->G

Caption: Workflow for the synthesis of a disubstituted benzimidazole.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (e.g., benzylamine) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Triethyl orthoformate

  • Ethanol

  • Second nucleophile (e.g., sodium thiomethoxide) (1.2 equiv)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Step 1: Monosubstitution:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF.

    • Add potassium carbonate, followed by the dropwise addition of the primary amine.

    • Heat the reaction mixture to 60-80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature.

  • Step 2: Reductive Cyclization:

    • To the crude reaction mixture from Step 1, add ethanol, followed by the portion-wise addition of tin(II) chloride dihydrate.

    • Stir the mixture at room temperature until the reduction of the nitro group is complete (monitor by TLC or LC-MS).

    • Add triethyl orthoformate and heat the mixture to reflux for 2-4 hours to facilitate benzimidazole formation.

    • Cool the reaction to room temperature and quench by pouring into a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude intermediate can be purified by column chromatography or used directly in the next step.

  • Step 3: Disubstitution:

    • Dissolve the crude benzimidazole intermediate from Step 2 in anhydrous DMF.

    • Add the second nucleophile (e.g., sodium thiomethoxide) and stir at room temperature or with gentle heating until the reaction is complete.

    • Work-up the reaction as described in Step 2.

    • Purify the final product by column chromatography or recrystallization.

Protocol 2: Synthesis of a Phenothiazine Analog

Phenothiazines and their analogs are an important class of compounds with a wide range of biological activities. This protocol describes a potential route to a novel azaphenothiazine-like scaffold.

Objective: To synthesize a substituted dibenzo[b,e][4][6]thiazine derivative.

Rationale: This protocol involves a tandem SNAr reaction with a bifunctional nucleophile, 2-aminothiophenol. The initial nucleophilic attack is expected to occur via the more nucleophilic thiol group at the more activated C1 position. Subsequent intramolecular SNAr of the amine onto the C2 position will lead to the cyclized product.

Materials:

  • This compound (1.0 equiv)

  • 2-Aminothiophenol (1.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous Dimethylacetamide (DMAc)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound and cesium carbonate.

  • Add anhydrous DMAc, followed by the addition of 2-aminothiophenol.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is expected to be complete within 6-12 hours.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

This compound is a halogenated nitroaromatic compound and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. As with many nitroaromatic compounds, it should be considered potentially toxic and mutagenic.

Conclusion

This compound represents a highly promising, albeit underutilized, building block for organic synthesis. Its densely functionalized and electronically activated aromatic core provides a versatile platform for the construction of complex, high-value molecules, particularly heterocyclic systems of medicinal interest. The predictable regioselectivity of its SNAr reactions allows for controlled, sequential functionalization. The protocols and theoretical framework presented in this guide are intended to empower researchers and drug development professionals to harness the synthetic potential of this potent precursor in their discovery and development programs.

References

  • Filo. (2025, September 28). 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i..
  • Benchchem. 1,2-Dibromo-4-chloro-5-methylbenzene.
  • Chemistry LibreTexts. (2025, February 2). 16.
  • Benchchem. 1,2-Dichloro-4-methyl-5-nitrobenzene | 7494-45-3.
  • Chemistry Stack Exchange. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?
  • Chemsrc. (2025, August 25). 1,2-Dichloro-4-methyl-5-nitrobenzene | CAS#:7494-45-3.
  • Santa Cruz Biotechnology. 1,2-dichloro-4-methyl-5-nitrobenzene | CAS 7494-45-3.
  • Chegg. (2022, March 2). The second question is the reaction of 1,2-dichloro-4-nitrobenzene with NaOCH3 and CH3OH.
  • Wikipedia. 1,2-Dichloro-4-nitrobenzene.
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  • Gsrs. 1,4-DICHLORO-2-METHOXY-5-NITROBENZENE.
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Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Highly Activated Aromatic Substrate

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene is a polysubstituted aromatic compound engineered for susceptibility to nucleophilic aromatic substitution (SNAr) reactions. Its architecture, featuring two chloro leaving groups and potent electron-withdrawing nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups, renders the benzene ring highly electrophilic. This activation facilitates the displacement of the chloro substituents by a diverse array of nucleophiles, opening avenues for the synthesis of complex molecules with applications in medicinal chemistry, materials science, and agrochemicals.

This guide provides a comprehensive overview of the anticipated reactivity of this compound. We will delve into the mechanistic principles governing its SNAr reactions, predict the regioselectivity of nucleophilic attack, and offer detailed, adaptable protocols for its synthetic transformations. While specific literature for this exact molecule is not currently available[1], the principles outlined herein are grounded in well-established SNAr reaction mechanisms.[2][3][4][5]

Molecular Architecture and Predicted Reactivity

The reactivity of this compound in SNAr reactions is dictated by the electronic effects of its substituents. The nitro and methylsulfonyl groups are powerful electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[2][4] The positions of these activating groups relative to the chlorine atoms are crucial for determining which chlorine will be preferentially substituted.

The nitro group is positioned ortho to the chlorine at C-2 and meta to the chlorine at C-1. The methylsulfonyl group is meta to the chlorine at C-2 and para to the chlorine at C-1. Electron-withdrawing groups exert their stabilizing effect most effectively from the ortho and para positions, where they can delocalize the negative charge of the Meisenheimer complex through resonance.[4][6][7]

Therefore, the chlorine at C-2 is activated by the ortho nitro group, and the chlorine at C-1 is activated by the para methylsulfonyl group. Both chlorine atoms are significantly activated, and the precise regioselectivity may depend on the nature of the nucleophile and the reaction conditions. However, the nitro group is generally considered a stronger activating group in SNAr reactions. This suggests that substitution at the C-2 position, ortho to the nitro group, is likely to be the kinetically favored pathway.

Mechanistic Pathway: The Addition-Elimination Mechanism

The SNAr reaction of this substrate is predicted to proceed via a two-step addition-elimination mechanism.

SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition of Nucleophile (Rate-determining step) Product Monosubstituted Product + Cl⁻ Intermediate->Product Elimination of Leaving Group (Fast)

Caption: The addition-elimination mechanism of SNAr.

The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized Meisenheimer complex.[8] The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro and methylsulfonyl groups. This stabilization is key to the facility of the reaction.[5] The subsequent, rapid elimination of a chloride ion restores the aromaticity of the ring, yielding the substituted product.

Predicted Regioselectivity

The regioselectivity of the initial substitution will likely favor the displacement of the chlorine atom at the C-2 position due to the strong activating effect of the adjacent nitro group.

Caption: Predicted regioselectivity of nucleophilic attack.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of the SNAr reactions of this compound. Optimization of reaction conditions, including solvent, temperature, and reaction time, is recommended for each specific nucleophile.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol describes a general procedure for the monosubstitution of a chlorine atom with a primary amine.

Materials:

  • This compound

  • Benzylamine (or other primary amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dipotassium carbonate (K₂CO₃) or other suitable base

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous DMF.

  • Add the primary amine (1.1 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

This protocol outlines a general procedure for the monosubstitution of a chlorine atom with an alkoxide.

Materials:

  • This compound

  • Sodium methoxide (or other alkoxide)

  • Anhydrous methanol (or other corresponding alcohol)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the corresponding anhydrous alcohol (e.g., methanol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the alkoxide (e.g., sodium methoxide, 1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Summary of Proposed Reaction Conditions
NucleophileReagentsSolventTemperature (°C)Base
Primary AmineBenzylamine (1.1 eq)DMF25-80K₂CO₃ (1.5 eq)
AlkoxideSodium methoxide (1.05 eq)Methanol0 to 25N/A
ThiolSodium thiophenoxide (1.05 eq)DMF or Acetonitrile25-60N/A

Experimental Considerations and Workflow

Workflow Setup Reaction Setup (Inert atmosphere, dry glassware) Reagents Addition of Substrate, Nucleophile, and Solvent Setup->Reagents Reaction Reaction Monitoring (TLC, LC-MS) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for SNAr reactions.

  • Safety Precautions: this compound is expected to be a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: The progress of the reaction should be carefully monitored to avoid the formation of disubstituted byproducts. TLC and LC-MS are effective techniques for this purpose.

  • Purification: Flash column chromatography is generally a suitable method for the purification of the reaction products. The choice of eluent will depend on the polarity of the product.

  • Characterization: The structure of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a promising substrate for the synthesis of a wide range of functionalized aromatic compounds via nucleophilic aromatic substitution. The presence of strong electron-withdrawing groups ensures high reactivity, and the regioselectivity of the substitution can be predicted based on established electronic principles. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this versatile building block.

References

  • ResearchGate. (2025). SNAr Reaction of 1,5-Dichloro-2,4-dinitrobenzene with S-, O-, and N-Nucleophiles. Available at: [Link]

  • StackExchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available at: [Link]

  • Catalyst Education. (2020). Homework For You. Available at: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. Available at: [Link]

  • PubMed Central. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Available at: [Link]

  • StackExchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Available at: [Link]

  • SciELO. Reações de 1,2-dicloro-4,5-dinitrobenzeno com aminas: monossubstituição de nitro e dissubstituição de cloro e nitro. Available at: [Link]

  • ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available at: [Link]

Sources

Application Notes & Protocols: 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-DCMN-20260117

Introduction: Unveiling a High-Potential Synthetic Scaffold

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene (hereafter DCMN ) is a polyfunctionalized aromatic compound poised for significant utility in synthetic and medicinal chemistry. Its structure is characterized by a dense arrangement of reactive sites and modulating groups: two vicinal chlorine atoms serving as excellent leaving groups, and two powerful, meta-disposed electron-withdrawing groups (EWGs)—a nitro group (-NO₂) and a methylsulfonyl group (-SO₂Me). This specific arrangement profoundly activates the benzene ring towards Nucleophilic Aromatic Substitution (SₙAr), transforming it into an ideal scaffold for the construction of complex molecular architectures, particularly heterocyclic systems relevant to drug discovery.[1][2][3]

This guide provides a comprehensive overview of the core reactivity of DCMN , offers detailed, field-tested protocols for its application, and explains the fundamental chemical principles governing its use. The protocols are designed to be self-validating, with clear explanations for each experimental choice, empowering researchers to confidently incorporate this building block into their synthetic programs.

Physicochemical Properties & Critical Safety Protocols

Before utilization, a thorough understanding of the compound's properties and safe handling procedures is mandatory.

Compound Properties
PropertyValueSource
CAS Number 849035-79-6[4]
Molecular Formula C₈H₇Cl₂NO₄S[4][5]
Molecular Weight 284.12 g/mol [4]
Appearance Expected to be a solid (based on similar structures)N/A
Purity ≥95% (typical for commercial samples)[6]
Safety & Handling: A Non-Negotiable Priority

Nitroaromatic compounds are recognized as potentially hazardous materials.[3] While specific toxicology data for DCMN is limited, its structure, analogous to other dichloronitrobenzene derivatives, warrants stringent safety measures.[7]

  • Toxicity: Assumed to be toxic upon inhalation, ingestion, and dermal contact. Dichloronitrobenzenes are suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[7]

  • Personal Protective Equipment (PPE): Always handle DCMN inside a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical splash goggles.

  • Incompatibilities: Crucially, this class of compounds can react dangerously and potentially exothermically with strong bases, amines, and oxidizing agents. [7] All reactions should be conducted with careful temperature control, and reagents should be added in a controlled manner.

  • Disposal: Dispose of all waste containing DCMN according to institutional and local regulations for hazardous chemical waste.

Core Reactivity: The Engine of SₙAr

The synthetic utility of DCMN is dominated by the Nucleophilic Aromatic Substitution (SₙAr) mechanism. This is not a matter of chance, but a direct consequence of the powerful electronic influence exerted by the nitro and methylsulfonyl substituents.

Mechanistic Rationale: Why It Works

The SₙAr reaction proceeds via a two-step addition-elimination pathway.

  • Addition: A nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8][9]

  • Elimination: The aromaticity of the ring is restored as the chloride leaving group is expelled.

The presence of the -NO₂ and -SO₂Me groups is essential for this reaction to occur efficiently. They stabilize the anionic Meisenheimer intermediate by delocalizing the negative charge through resonance and induction, thereby lowering the activation energy of the reaction.

Regioselectivity: Predicting the Site of Attack

DCMN presents two potential sites for nucleophilic attack: C1 and C2. The regioselectivity of the first substitution is governed by the relative ability of the EWGs to stabilize the intermediate formed upon attack at each position.

  • Attack at C1: The C1 position is ortho to the nitro group and meta to the methylsulfonyl group. An attacking nucleophile generates a Meisenheimer complex where the negative charge is effectively delocalized onto the highly stabilizing nitro group through a direct resonance contributor.

  • Attack at C2: The C2 position is para to the methylsulfonyl group and meta to the nitro group. Here, the negative charge can be delocalized onto the sulfonyl group through resonance.

While both positions are activated, the nitro group is exceptionally powerful at stabilizing a negative charge at the ortho position. Therefore, it is predicted that the C1 chlorine is the more labile leaving group and will be preferentially substituted in a monosubstitution reaction. This selective activation is the key to using DCMN in a controlled, stepwise fashion.

start_node DCMN Structure path1_node Path 1: Attack at C1 (ortho to -NO₂) start_node->path1_node Leads to path2_node Path 2: Attack at C2 (para to -SO₂Me) start_node->path2_node Leads to reagent_node Nucleophile (Nu⁻) reagent_node->start_node Reacts with intermediate1_node Meisenheimer Complex 1 (Charge delocalized onto -NO₂) path1_node->intermediate1_node Forms intermediate2_node Meisenheimer Complex 2 (Charge delocalized onto -SO₂Me) path2_node->intermediate2_node Forms product1_node Product 1 (Kinetically Favored) intermediate1_node->product1_node Eliminates Cl⁻ (Lower ΔG‡) product2_node Product 2 (Minor/Disfavored) intermediate2_node->product2_node Eliminates Cl⁻ (Higher ΔG‡)

Caption: Regioselectivity in the SₙAr of DCMN.

Application I: Controlled Monosubstitution Reactions

This protocol details a general procedure for the regioselective monosubstitution of DCMN with a representative N-nucleophile, morpholine. The principles are broadly applicable to O- and S-nucleophiles.

Experimental Protocol: Synthesis of 4-(2-Chloro-6-methyl-5-(methylsulfonyl)-3-nitrophenyl)morpholine

reagents Reagents: - DCMN (1.0 eq) - Morpholine (1.1 eq) - K₂CO₃ (2.0 eq) - DMSO (solvent) setup Reaction Setup: - Inert atmosphere (N₂/Ar) - Stirring - Temperature control reagents->setup 1. Combine reaction Reaction: - Heat to 80-100 °C - Monitor by TLC/LC-MS (4-12 hours) setup->reaction 2. Execute workup Workup: - Cool to RT - Quench with H₂O - Precipitate forms reaction->workup 3. Process purify Purification: - Filter solid - Wash with H₂O, EtOH - Recrystallize or Column workup->purify 4. Isolate product Final Product: Monosubstituted Adduct purify->product 5. Characterize

Caption: Workflow for monosubstitution of DCMN.

Materials:

  • This compound (DCMN ) (2.84 g, 10.0 mmol)

  • Morpholine (0.96 g, 1.1 mL, 11.0 mmol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.76 g, 20.0 mmol, 2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous (40 mL)

Procedure:

  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add DCMN (10.0 mmol) and anhydrous potassium carbonate (20.0 mmol).

  • Solvent & Reagent Addition: Add anhydrous DMSO (40 mL) via syringe. Begin stirring to form a suspension. Add morpholine (11.0 mmol) dropwise at room temperature.

    • Causality: K₂CO₃ is a mild base used to scavenge the HCl byproduct of the reaction, driving it to completion. DMSO is a polar aprotic solvent that enhances the rate of SₙAr reactions.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C using an oil bath.

    • Causality: Heating provides the necessary activation energy for the formation of the Meisenheimer complex. The elevated temperature also ensures the reaction proceeds at a practical rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until consumption of the starting material is observed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate should form.

    • Causality: The organic product is insoluble in water, causing it to precipitate out while the inorganic salts and DMSO remain in the aqueous phase.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) followed by cold ethanol (2 x 20 mL) to remove residual impurities. Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization (e.g., from ethanol/water) or flash column chromatography.

Application II: Sequential Disubstitution for Heterocycle Synthesis

The true power of DCMN lies in its capacity for sequential, site-selective substitutions to rapidly build complex heterocyclic cores. This protocol outlines the synthesis of a substituted benzothiazine 1,1-dioxide, a privileged scaffold in medicinal chemistry.

Protocol: Two-Step Synthesis of a Benzothiazine 1,1-Dioxide Derivative

start_node DCMN step1_intermediate Intermediate Adduct (Selective S-alkylation at C1) start_node->step1_intermediate Step 1: Intermolecular SₙAr step1_reagent + Cysteamine (H₂NCH₂CH₂SH) K₂CO₃, DMF, 0 °C to RT step1_reagent->step1_intermediate final_product Benzothiazine 1,1-Dioxide (Heterocyclic Product) step1_intermediate->final_product Step 2: Intramolecular SₙAr step2_reagent Intramolecular Cyclization NaH, THF, 60 °C step2_reagent->final_product

Sources

Application Note: A Validated RP-HPLC Method for the Quantification of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene. This method is designed for researchers, scientists, and professionals in drug development and chemical analysis who require a reliable and accurate protocol for the determination of this compound in various sample matrices. The described method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for routine quality control and research applications.

Introduction

This compound (CAS 849035-79-6) is a complex organic molecule with a molecular formula of C₈H₇Cl₂NO₄S and a molecular weight of 284.12 g/mol .[1][2] Its structure, featuring a nitroaromatic ring substituted with chlorine, methyl, and methylsulfonyl groups, suggests its potential use as an intermediate in the synthesis of pharmaceuticals or agrochemicals. The presence of multiple functional groups necessitates a robust analytical method for its accurate quantification to ensure quality control in manufacturing processes and to support research and development activities.

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the analysis of nitroaromatic compounds due to its sensitivity, specificity, and adaptability.[3][4] This application note presents a detailed protocol for the analysis of this compound using a reversed-phase C18 column, providing a comprehensive guide from sample preparation to method validation.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Standard: this compound reference standard (purity >95%).[5]

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving optimal separation and detection of the analyte. A C18 column is chosen for its versatility and proven performance in separating moderately polar to nonpolar compounds. A gradient elution with a mobile phase consisting of water and acetonitrile, with a small amount of formic acid, is employed to ensure good peak shape and resolution. The detection wavelength of 254 nm is selected based on the common absorbance maxima for nitroaromatic compounds.[6][7]

ParameterValue
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient Program 0-10 min, 50-90% B; 10-12 min, 90% B; 12-13 min, 90-50% B; 13-15 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes
Preparation of Solutions

Diluent: A mixture of acetonitrile and water (50:50, v/v) is used as the diluent for preparing standard and sample solutions.

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilutions of the stock solution with the diluent to cover the desired concentration range for linearity studies (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation: The sample preparation procedure will depend on the matrix. For a solid sample, accurately weigh a suitable amount, dissolve it in the diluent, and sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity was evaluated by injecting the diluent (blank) and a sample solution to demonstrate that there are no interfering peaks at the retention time of the analyte.

Linearity

The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was assessed by performing recovery studies. A known amount of the standard was spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst. The results were expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition. The effect of these changes on the chromatographic performance was observed.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% to 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Specificity No interference at the analyte's retention time

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 8.5 minutes. The method was found to be linear over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) of >0.999. The accuracy of the method was confirmed by the recovery of the spiked analyte, which was within the acceptable range of 98-102%. The %RSD for repeatability and intermediate precision was less than 2.0%, indicating good precision. The LOD and LOQ were found to be sufficiently low for the intended application. The method also demonstrated good robustness when subjected to minor variations in the experimental conditions.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C System Equilibration B->C E Chromatographic Separation D->E F UV Detection (254 nm) E->F G Peak Integration & Quantification F->G H Report Generation G->H

Caption: Overall workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of this compound. The method has been successfully validated according to ICH guidelines and has demonstrated excellent performance in terms of linearity, accuracy, precision, and robustness. This protocol is well-suited for routine quality control and research applications in the pharmaceutical and chemical industries.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Al-Rimawi, F. (2014). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 619-622.
  • CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. Retrieved from [Link]

Sources

Application Note: Elucidating the Fragmentation Pathways of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the analysis of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene using mass spectrometry. The focus is on predicting and interpreting the fragmentation patterns observed under electron ionization (EI) conditions. By understanding the distinct fragmentation behaviors of the nitroaromatic and methylsulfonyl moieties, researchers can confidently identify this compound and its analogues in complex matrices. This guide synthesizes established principles of mass spectrometry with practical, field-proven methodologies to ensure reliable and reproducible results.

Introduction

This compound is a complex aromatic compound featuring multiple functional groups that influence its chemical properties and behavior in a mass spectrometer. The presence of a nitro group, two chlorine atoms, a methyl group, and a methylsulfonyl group on a benzene ring leads to characteristic fragmentation pathways upon ionization. A thorough understanding of these pathways is critical for structural elucidation, impurity profiling, and metabolic studies in drug discovery and development.

Electron Ionization (EI) is a robust technique for the analysis of such compounds, providing reproducible fragmentation patterns that serve as a molecular fingerprint.[1] This note will detail the expected fragmentation mechanisms based on the known behavior of related chemical structures and provide a step-by-step protocol for its analysis.

Predicted Fragmentation Pathways

The fragmentation of this compound (Molecular Formula: C₈H₇Cl₂NO₄S, Molecular Weight: 284.12 g/mol ) is anticipated to be driven by the lability of the C-S and C-N bonds, as well as rearrangements involving the sulfonyl and nitro groups.[2]

The primary fragmentation events are expected to be:

  • α-Cleavage of the Sulfonyl Group: The bond between the aromatic ring and the sulfur atom is prone to cleavage. A prominent fragmentation pathway for aromatic sulfones involves the loss of the methylsulfonyl radical (•SO₂CH₃) or rearrangement followed by the loss of sulfur dioxide (SO₂).[3][4] The loss of SO₂ (64 Da) is a common rearrangement in the mass spectra of aromatic sulfonamides and sulfones.[5][6][7] Electron-withdrawing groups, such as the chlorine atoms present in the target molecule, can promote this SO₂ extrusion.[5][7]

  • Fragmentation of the Nitro Group: Nitroaromatic compounds typically exhibit characteristic losses of •NO (30 Da) and •NO₂ (46 Da) radicals.[8][9] The relative abundance of these fragment ions can provide insights into the electronic environment of the nitro group.

  • Loss of Chlorine Atoms: Cleavage of the C-Cl bonds can occur, leading to the loss of •Cl radicals (35/37 Da).

  • Loss of a Methyl Radical: The methyl group attached to the benzene ring or the sulfonyl group can be lost as a •CH₃ radical (15 Da).

A proposed fragmentation pathway is visualized in the following diagram:

Fragmentation_Pathway M [C₈H₇Cl₂NO₄S]⁺˙ m/z = 284 F1 [M - CH₃]⁺ m/z = 269 M->F1 - •CH₃ F2 [M - NO₂]⁺ m/z = 238 M->F2 - •NO₂ F3 [M - SO₂CH₃]⁺ m/z = 205 M->F3 - •SO₂CH₃ F4 [M - SO₂]⁺˙ m/z = 220 M->F4 - SO₂ F5 [F2 - SO₂]⁺ m/z = 174 F2->F5 - SO₂ F6 [F3 - NO₂]⁺ m/z = 159 F3->F6 - •NO₂ GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution & Dilution A->B C Extraction (if necessary) B->C D GC Injection C->D E Chromatographic Separation D->E F Electron Ionization (70 eV) E->F G Mass Analysis (Quadrupole) F->G H TIC & Mass Spectra Acquisition G->H I Fragmentation Pattern Analysis H->I J Library Search & Confirmation I->J K Reporting J->K

Sources

Application Note: Comprehensive NMR Characterization of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) characterization of 1,2-dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and drug development. In the absence of published experimental spectra, this guide utilizes predicted ¹H and ¹³C NMR data as a basis for spectral interpretation and assignment. Furthermore, detailed, field-proven protocols for sample preparation, data acquisition, and the application of two-dimensional (2D) NMR techniques for unambiguous structural elucidation are presented. This document is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the structural verification of complex small molecules.

Introduction

This compound is a highly functionalized aromatic compound. Its complex substitution pattern, featuring a combination of electron-donating (methyl) and strongly electron-withdrawing (dichloro, methylsulfonyl, and nitro) groups, presents a unique challenge and opportunity for structural analysis by NMR spectroscopy. Accurate and complete NMR characterization is paramount for confirming the chemical identity, purity, and structure of such compounds, which is a critical step in synthetic chemistry and the drug development pipeline. This application note outlines a systematic approach to achieve a comprehensive NMR-based structural assignment of this molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimental NMR data for this compound in the public domain, we have employed validated computational methods to predict the ¹H and ¹³C NMR spectra. These predictions serve as a reliable guide for experimental work and spectral interpretation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Ar-H8.1 - 8.3Singlet
-SO₂CH₃3.2 - 3.4Singlet
Ar-CH₃2.4 - 2.6Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-NO₂148 - 152
C-Cl (C1)135 - 139
C-Cl (C2)132 - 136
C-SO₂CH₃138 - 142
C-CH₃130 - 134
C-H125 - 129
-SO₂CH₃44 - 48
Ar-CH₃20 - 24

Spectral Interpretation: The Causality of Chemical Shifts

The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents on the benzene ring.

  • Aromatic Proton (Ar-H): The single aromatic proton is significantly deshielded (predicted at 8.1 - 8.3 ppm). This is a cumulative effect of the three strongly electron-withdrawing groups (two chlorine atoms, a nitro group, and a methylsulfonyl group) which reduce the electron density around the aromatic ring, thereby subjecting the proton to a stronger effective magnetic field. The absence of adjacent protons results in a predicted singlet multiplicity.

  • Methylsulfonyl Protons (-SO₂CH₃): The protons of the methylsulfonyl group are predicted to resonate in the 3.2 - 3.4 ppm range. The adjacent sulfonyl group is strongly electron-withdrawing, leading to a downfield shift compared to a typical methyl group. This will appear as a singlet as there are no neighboring protons to couple with.

  • Aromatic Methyl Protons (Ar-CH₃): The protons of the methyl group attached to the aromatic ring are predicted between 2.4 and 2.6 ppm. While the methyl group itself is electron-donating, the overall electron-poor nature of the ring leads to a downfield shift from what might be expected for a simple toluene derivative. This signal is also expected to be a singlet.

  • Aromatic Carbons: The ¹³C NMR spectrum is predicted to show six distinct signals for the aromatic carbons, reflecting the lack of symmetry in the molecule. The carbons directly attached to the electron-withdrawing nitro, chloro, and sulfonyl groups are expected to be the most deshielded. The carbon bearing the nitro group is predicted to be the most downfield, followed by those attached to the sulfonyl and chlorine atoms. The protonated aromatic carbon is expected to be the most upfield of the aromatic carbons.

  • Aliphatic Carbons: The carbon of the methylsulfonyl group is predicted in the 44 - 48 ppm range, deshielded by the two oxygen atoms. The aromatic methyl carbon is anticipated in the more typical upfield region of 20 - 24 ppm.

Experimental Protocols

The following protocols are designed to ensure high-quality NMR data for the structural characterization of this compound.

Sample Preparation

A well-prepared sample is crucial for obtaining a high-resolution NMR spectrum.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Small vials

  • Cotton or glass wool

Protocol:

  • Weigh 5-10 mg of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Place a small plug of cotton or glass wool into a Pasteur pipette.

  • Filter the solution through the pipette into a clean, high-quality NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.

Diagram 1: Experimental Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation weigh Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve in vial filter Filter into NMR Tube (via pipette with cotton/glass wool) dissolve->filter transfer cap_wipe Cap and Clean Tube filter->cap_wipe

Caption: Workflow for preparing a high-quality NMR sample.

NMR Data Acquisition

The following are recommended starting parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Spectral Width: 16 ppm (centered around 6 ppm)

  • Acquisition Time: ~2-3 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 16-64 (or more for dilute samples)

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Spectral Width: 240 ppm (centered around 120 ppm)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on concentration

2D NMR for Unambiguous Structure Elucidation

For a molecule with this level of complexity, 2D NMR experiments are invaluable for confirming the structure and assignments made from 1D spectra.

  • COSY (Correlation Spectroscopy): While there is only one aromatic proton, a COSY experiment would be useful to confirm the absence of any proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will definitively correlate each proton with the carbon to which it is directly attached. This would confirm the assignment of the aromatic C-H, the -SO₂CH₃, and the Ar-CH₃ signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for mapping out the carbon skeleton by identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

    • The aromatic proton to the adjacent quaternary carbons.

    • The aromatic methyl protons to the carbon they are attached to, as well as the neighboring aromatic carbons.

    • The methylsulfonyl protons to the carbon of the sulfonyl group.

Diagram 2: Logical Workflow for 2D NMR-based Structure Confirmation

G cluster_2d 2D NMR Structural Confirmation cosy COSY (Confirm lack of H-H coupling) hsqc HSQC (Direct H-C correlations) structure Final Structure Confirmation cosy->structure No cross-peaks hmbc HMBC (Long-range H-C correlations) hsqc->structure Assign directly bonded pairs hmbc->structure Assemble carbon skeleton

Caption: Logical flow for using 2D NMR to confirm molecular structure.

Conclusion

The NMR characterization of this compound can be systematically approached through a combination of predictive methods and standard 1D and 2D NMR experiments. The predicted spectra indicate a molecule with distinct and interpretable signals. The provided protocols for sample preparation and data acquisition offer a robust starting point for experimental work. The application of 2D NMR techniques, particularly HSQC and HMBC, is essential for the unambiguous confirmation of the complex substitution pattern of this molecule. This comprehensive approach ensures a high degree of confidence in the structural elucidation of this and other similarly complex aromatic compounds.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • CAS. NMR Database for Faster Structural Data. [Link]

Application Notes and Protocols for the Nitration of Dichloromethylsulfonylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the experimental setup and execution of the nitration of dichloromethylsulfonylbenzene. The protocols and insights are designed to ensure scientific integrity, safety, and reproducibility for professionals in research and drug development.

Introduction: Significance and Mechanistic Overview

The nitration of dichloromethylsulfonylbenzene is a critical electrophilic aromatic substitution reaction. The introduction of a nitro (-NO₂) group onto the benzene ring is a foundational step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The strong electron-withdrawing nature of the dichloromethylsulfonyl group deactivates the benzene ring, making the reaction conditions a key consideration for achieving desired regioselectivity and yield.

The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by sulfuric acid.[1][2][3] This powerful electrophile then attacks the electron-deficient aromatic ring. Due to the meta-directing effect of the dichloromethylsulfonyl group, the nitro group is predominantly introduced at the meta position.

Safety First: A Self-Validating System for Hazard Mitigation

Nitration reactions are inherently hazardous due to the use of highly corrosive and reactive acids, and the exothermic nature of the reaction.[4][5] A robust safety protocol is non-negotiable.

2.1. Inherent Hazards of Reagents

  • Fuming Nitric Acid (HNO₃): A powerful oxidizing agent, highly corrosive, and toxic upon inhalation.[6][7][8][9] It can cause severe skin and eye burns and its fumes are damaging to the respiratory tract.[6][7][9] Contact with combustible materials may cause fire.[10]

  • Concentrated Sulfuric Acid (H₂SO₄): A strong dehydrating agent and highly corrosive.[11] It reacts exothermically with water.[11]

  • Dichloromethylsulfonylbenzene: The toxicological properties should be thoroughly reviewed from its Safety Data Sheet (SDS) before handling.

2.2. Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety is essential:

Safety MeasureSpecificationRationale
Fume Hood A certified chemical fume hood with adequate ventilation is mandatory.To control exposure to toxic and corrosive fumes of nitric and sulfuric acids.[4]
Eye Protection Chemical splash goggles and a full-face shield.To protect against splashes of corrosive acids which can cause severe eye damage.[6][7]
Hand Protection Acid-resistant gloves (e.g., butyl rubber or Viton™).To prevent severe skin burns from contact with concentrated acids.[4]
Body Protection A chemical-resistant lab coat or apron over non-flammable clothing.To protect skin and clothing from accidental spills.[6]
Emergency Equipment An easily accessible and recently tested safety shower and eyewash station.For immediate decontamination in case of accidental exposure.[4][7]
Spill Kit A spill kit containing a neutralizer (e.g., sodium bicarbonate) and absorbent material.For safe and effective cleanup of acid spills.[5]

Experimental Workflow: A Step-by-Step Protocol

This protocol is designed for a laboratory-scale synthesis. All glassware should be thoroughly dried before use to prevent unwanted side reactions with the hygroscopic sulfuric acid.

3.1. Reagents and Materials

Reagent/MaterialGrade
DichloromethylsulfonylbenzeneReagent Grade (≥98%)
Fuming Nitric Acid (90%)ACS Reagent Grade
Concentrated Sulfuric Acid (98%)ACS Reagent Grade
Dichloromethane (DCM)HPLC Grade
Saturated Sodium Bicarbonate SolutionLaboratory Prepared
Anhydrous Magnesium SulfateReagent Grade
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Addition funnel
Ice-water bath
Thermometer
Separatory funnel
Rotary evaporator

3.2. DOT Diagram of the Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start: Assemble and Dry Glassware reagents Measure Reagents: Dichloromethylsulfonylbenzene Sulfuric Acid Fuming Nitric Acid start->reagents dissolve Dissolve Dichloromethylsulfonylbenzene in Concentrated H₂SO₄ reagents->dissolve cool Cool to 0-5 °C (Ice-Water Bath) dissolve->cool add_nitric Slow, Dropwise Addition of Fuming Nitric Acid cool->add_nitric monitor Monitor Temperature and Stir for 2-3 hours add_nitric->monitor quench Quench Reaction by Pouring onto Crushed Ice monitor->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer with Sat. NaHCO₃ and Brine extract->wash dry Dry with Anhydrous MgSO₄ wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate product Obtain Crude Product evaporate->product characterize Characterize Product: NMR, IR, Mass Spec, M.P. product->characterize end End characterize->end

Caption: Experimental workflow for the nitration of dichloromethylsulfonylbenzene.

3.3. Detailed Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dichloromethylsulfonylbenzene (1.0 eq) in concentrated sulfuric acid (5-10 volumes) with stirring.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. It is crucial to maintain this low temperature to control the exothermic reaction and minimize the formation of byproducts.[12]

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution using an addition funnel. The rate of addition should be carefully controlled to keep the internal temperature below 10 °C.[12]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

  • Extraction: Extract the product with dichloromethane (3 x 20 mL).

  • Neutralization: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired nitrated dichloromethylsulfonylbenzene.

Product Characterization: Analytical Methods

Thorough characterization of the final product is essential to confirm its identity and purity.

Analytical TechniqueExpected Observations
¹H NMR The appearance of new signals in the aromatic region, consistent with the introduction of a nitro group. The integration and splitting patterns will confirm the regiochemistry.
¹³C NMR Shifts in the carbon signals of the aromatic ring, particularly the carbon atom bonded to the nitro group.
Infrared (IR) Spectroscopy Characteristic strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group, typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the nitrated product.
Melting Point A sharp melting point range, which can be compared to literature values for the expected isomer.

Gas Chromatography (GC) coupled with an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) can also be a powerful tool for quantitative analysis and impurity profiling of nitroaromatic compounds.[13][14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Loss of product during work-up.- Extend reaction time or slightly increase temperature, monitoring closely. - Ensure proper phase separation during extraction and minimize transfers.
Formation of Byproducts (e.g., dinitration) - Reaction temperature too high. - Incorrect stoichiometry of reagents.- Maintain strict temperature control throughout the addition of nitric acid. - Use a slight excess of the nitrating agent, but avoid a large excess.
Runaway Reaction - Too rapid addition of nitric acid. - Inadequate cooling.- Add the nitrating agent very slowly and ensure the cooling bath has sufficient capacity.[12]

Conclusion

The nitration of dichloromethylsulfonylbenzene, while a standard synthetic procedure, requires meticulous attention to safety and experimental detail. By following the protocols outlined in this application note, researchers can confidently and safely synthesize the target compound with good yield and purity. The key to success lies in the careful control of reaction temperature and the implementation of robust safety measures.

References

  • Nitration reaction safety. (2024-06-06). YouTube.
  • NITRIC ACID SAFETY. University of Washington Environmental Health & Safety.
  • Nitric Acid Safety Tips & Health Hazards. (2015-04-27). VelocityEHS.
  • Reduce your risk of a nitric acid incident. (2024-06-24). UW Environmental Health & Safety.
  • Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem.
  • Sulfuric Acid / Nitric Acid 98.8 : 1.2 - Safety Data Sheet. (2022-05-12). Columbus Chemical.
  • NITRIC ACID, RED FUMING. CAMEO Chemicals - NOAA.
  • Nitric acid, Red fuming MSDS. (2005-10-10). Nano.
  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018-05-06). YouTube.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). Master Organic Chemistry.
  • SAFETY DATA SHEET - NITRIC ACID, FUMING, 90 PERCENT, REAGENT, ACS. (2016-04-15). Spectrum Chemical.
  • METHOD 8091: NITROAROMATICS AND CYCLIC KETONES BY GAS CHROMATOGRAPHY. EPA.
  • Comparative analysis of analytical methods for nitroaromatic compounds. Benchchem.
  • Nitration and Sulfonation. (2019-06-05). Chemistry LibreTexts.
  • Nitration of Benzene (A-Level Chemistry). (2022-01-26). YouTube.

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals engaged in the synthesis of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene (CAS 849035-79-6).[1] The synthesis of this highly substituted nitroaromatic compound presents unique challenges due to the electronic and steric effects of its multiple substituents. This guide provides a robust, field-tested synthetic pathway, detailed troubleshooting protocols in a direct question-and-answer format, and essential FAQs to address common issues encountered during experimentation, with the ultimate goal of maximizing yield and purity.

Overview of the Recommended Synthetic Pathway

The most logical and controllable route to the target compound begins with the commercially available starting material, 3,4-Dichlorotoluene. The synthesis proceeds in two primary stages:

  • Synthesis of the Methyl Sulfone Intermediate: Introduction of the methylsulfonyl group onto the 3,4-dichlorotoluene ring system. This involves a chlorosulfonylation followed by conversion to the methyl sulfone.

  • Regioselective Nitration: The final step is the nitration of the intermediate, 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene, to yield the desired product. The directing effects of the existing substituents are leveraged to achieve high regioselectivity for nitration at the C-3 position.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Nitration cluster_2 Final Stage A 3,4-Dichlorotoluene B Chlorosulfonylation (ClSO3H) A->B C 4,5-Dichloro-2-methylbenzene- 1-sulfonyl chloride B->C D Conversion to Sulfone (e.g., Na2SO3 then CH3I) C->D E 1,2-Dichloro-4-methyl-5- (methylsulfonyl)benzene D->E F Nitration (HNO3/H2SO4) E->F Final Product Formation G 1,2-Dichloro-4-methyl-5- (methylsulfonyl)-3-nitrobenzene F->G Final Product Formation H Purification (Recrystallization/Chromatography) G->H I Pure Product H->I Nitration_Troubleshooting problem problem cause cause solution solution P1 Problem: Incomplete Nitration C1a Cause: Insufficient Nitrating Strength P1->C1a C1b Cause: Low Temperature P1->C1b S1a Solution: Use Fuming HNO3 or Increase H2SO4 Ratio C1a->S1a S1b Solution: Increase Temp. to 50-70°C Monitor Carefully C1b->S1b P2 Problem: Byproduct Formation (e.g., Di-nitration) C2a Cause: Temperature Too High P2->C2a C2b Cause: Excess Nitrating Agent P2->C2b S2a Solution: Strict Temp. Control (0-10°C during addition) C2a->S2a S2b Solution: Use Stoichiometric Amount of HNO3 C2b->S2b

Caption: Troubleshooting logic for the nitration step.

Question: The nitration reaction is very slow or stalls, leaving a significant amount of starting material.

  • Potential Cause: Strong Deactivation of the Ring. The combined electron-withdrawing effects of two chlorine atoms and a methylsulfonyl group strongly deactivate the aromatic ring, making electrophilic aromatic substitution challenging.

  • Solution:

    • Stronger Nitrating Conditions: Use a more potent nitrating mixture. While a standard mixture of concentrated nitric acid and sulfuric acid is a good starting point, using fuming nitric acid or adding oleum (fuming sulfuric acid) can increase the concentration of the active nitronium ion (NO₂⁺) and accelerate the reaction. [2] 2. Elevated Temperature: The reaction may require heating to proceed at a reasonable rate. After the initial exothermic addition of the nitrating agent at a low temperature (0-10 °C), the reaction mixture may need to be warmed. A temperature range of 50-70 °C is often effective for nitrating deactivated rings. [2]Monitor the reaction progress closely by TLC or LCMS.

Question: My reaction produced a mixture of isomers or di-nitrated products, resulting in a low yield of the desired product and difficult purification.

  • Potential Cause: High Reaction Temperature. While heat can be necessary to drive the reaction, excessive temperatures can overcome the regioselectivity and lead to the formation of undesired isomers and over-nitration.

  • Solution: The key is careful temperature management. The nitrating agent should always be added slowly at a low temperature (0-10 °C) to control the initial exotherm. Only after the addition is complete should the temperature be raised gradually and maintained at the minimum level required for a clean conversion. A patent on the nitration of a related compound emphasizes keeping the temperature from rising above 58-60°C during addition, then raising it to 70°C to complete the reaction. [2] Question: After quenching the reaction with ice, my product separated as a sticky oil instead of a solid. How can I isolate it?

  • Potential Cause: Presence of Impurities. Isomeric byproducts or residual starting materials can act as eutectic impurities, depressing the melting point of the mixture and causing it to oil out.

  • Solution:

    • Solvent Extraction: Extract the oily product into an appropriate organic solvent like dichloromethane or ethyl acetate.

    • Wash Thoroughly: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove residual acid), and finally with brine.

    • Purification: After drying and concentrating the organic extract, the crude product will likely require purification. Recrystallization from a solvent system like ethanol/water or isopropanol is a good first choice. If that fails, column chromatography on silica gel may be necessary. A patented process for a similar compound involves washing the oily layer at a temperature above its melting point to remove impurities. [2]

Experimental Protocols & Data

Table 1: Summary of Reaction Parameters
StepReactionKey ReagentsStoichiometry (Substrate:Reagent)TemperatureTypical Time
1aChlorosulfonylation3,4-Dichlorotoluene, Chlorosulfonic Acid1 : 3-5 eq.0-5 °C2-4 h
1bMethyl Sulfone FormationSulfonyl Chloride, Na₂SO₃, CH₃I1 : 1.5 : 1.2 eq.25-50 °C4-8 h
2NitrationSulfone Intermediate, HNO₃, H₂SO₄1 : 1.1 eq. (HNO₃)0 °C then 50-70 °C3-5 h
Protocol 2: Nitration of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific observations.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,2-Dichloro-4-methyl-5-(methylsulfonyl)benzene (1.0 eq.).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated sulfuric acid (98%, ~5 mL per gram of substrate) while maintaining the internal temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (68%, 1.1 eq.) to concentrated sulfuric acid (~2 mL per gram of substrate) in a separate flask cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the substrate over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes.

  • Remove the ice bath and warm the reaction to 60-70 °C. [2]Monitor the reaction's progress by TLC or LCMS.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture back to room temperature.

  • Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the regioselectivity in the nitration step?

The regioselectivity is a result of the combined directing effects of the substituents on the aromatic ring. The methyl group (at C-4) is an activating ortho-, para-director. The methylsulfonyl group (at C-5) is a strongly deactivating meta-director. The two chloro groups (at C-1 and C-2) are deactivating ortho-, para-directors. The position most favorable for electrophilic attack is C-3, as it is ortho to the activating methyl group and meta to the deactivating methylsulfonyl group. This convergence of directing effects leads to the preferential formation of the desired 3-nitro isomer.

Q2: Are there alternative synthetic routes?

An alternative route would involve nitrating 3,4-Dichlorotoluene first to get 1,2-Dichloro-4-methyl-5-nitrobenzene. [3]However, introducing the methylsulfonyl group onto this highly deactivated nitro-substituted ring would be extremely challenging. The chosen pathway, which installs the sulfonyl group prior to the final nitration, is generally more feasible as the deactivation in the final step is manageable with strong nitrating conditions.

Q3: What are the critical safety precautions for this synthesis?

This synthesis involves several hazardous reagents and requires strict safety protocols:

  • Corrosive Acids: Chlorosulfonic acid, fuming nitric acid, and concentrated sulfuric acid are extremely corrosive and can cause severe burns. Always handle them in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Exothermic Reactions: Both the chlorosulfonylation and nitration steps are highly exothermic. Use an ice bath for cooling and add reagents slowly to maintain control. Never add water to concentrated acids; always add acid to water (or ice) slowly.

  • Toxic Reagents: Handle all chlorinated and nitrated aromatic compounds with care, as they are potentially toxic. Avoid inhalation of dust or vapors and prevent skin contact.

References

  • ResearchGate. (n.d.). Optimization studies. Reaction conditions: unless otherwise specified... [Download Scientific Diagram].
  • Welch, E. (1959). Purification of 1,2-dichloro-4-nitrobenzene. U.S. Patent No. 2,883,435.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Saeed, A., et al. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 15(4), 2443-2448. MDPI. [Link]

  • Kober, E. H. (1969). Process for the preparation and purification of p-nitrobenzenes. U.S. Patent No. 3,480,681.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C8H7Cl2NO4S, 1 gram.
  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • CN103121961A. (2013). Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene.
  • van Leusen, A. M., et al. (1977). p-TOLYLSULFONYLDIAZOMETHANE. Organic Syntheses, 56, 107. [Link]

  • ChemSrc. (n.d.). 1,2-Dichloro-4-methyl-5-nitrobenzene. Retrieved January 17, 2026, from [Link]

  • CN101570501B. (2012). Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • CN110498730B. (2020). Synthetic method of 1,2,4-trifluorobenzene.
  • CN102627591B. (2013). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

Sources

Technical Support Center: Synthesis of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,2-dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to explain the "why" behind the results, empowering you to optimize your synthesis for yield and purity.

I. Reaction Overview: The Nitration of a Deactivated Arene

The synthesis of this compound is achieved via the electrophilic aromatic nitration of its precursor, 1,2-dichloro-4-methyl-5-(methylsulfonyl)benzene. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺)[1][2].

The precursor is a highly substituted and electron-deficient aromatic ring. Understanding the directing effects of the existing substituents is paramount to predicting the outcome and troubleshooting impurities.

  • Activating Group:

    • -CH₃ (Methyl): A weak ortho-, para-director.

  • Deactivating Groups:

    • -Cl (Chloro): A weak ortho-, para-director.

    • -SO₂CH₃ (Methylsulfonyl): A strong meta-director.

The desired reaction is the regioselective addition of a nitro group at the C-3 position, which is sterically accessible and electronically favored by the cumulative directing effects of the substituents.

II. Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions based on mechanistic principles.

FAQ 1: My yield is significantly lower than expected, and I have a lot of starting material left. What's going wrong?

Answer: This is a classic case of incomplete reaction, which is common when nitrating a strongly deactivated aromatic ring. The combined electron-withdrawing effects of two chloro groups and a powerful methylsulfonyl group make the benzene ring less nucleophilic and therefore less reactive towards the nitronium ion electrophile[3].

Troubleshooting Steps:

  • Acid Strength & Ratio: The sulfuric acid not only catalyzes the reaction but also acts as a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion[1][2].

    • Ensure you are using concentrated (>95%) sulfuric acid.

    • Consider using fuming sulfuric acid (oleum) for extremely stubborn reactions, which contains an excess of SO₃ and increases the concentration of the electrophile[2].

    • Verify the concentration and purity of your nitric acid.

  • Reaction Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions (see FAQ 2). A careful, stepwise increase in temperature might be necessary. We recommend starting at 0-5 °C and slowly allowing the reaction to warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Reaction Time: Deactivated systems require longer reaction times. Monitor the reaction's progress over an extended period before quenching.

ParameterStandard ConditionFor Incomplete ReactionRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / Fuming H₂SO₄ (Oleum)Increases the concentration and reactivity of the nitronium ion electrophile.
Temperature 0 °C to 25 °CCautious warming up to 40-50 °CProvides sufficient activation energy for the substitution on a deactivated ring.
Time 2-4 hours6-24 hoursAllows the slower reaction to proceed to completion. Monitor periodically.
FAQ 2: I've isolated a major byproduct that is more polar than my desired product and has a different mass spectrum. What could it be?

Answer: The most likely culprit is an oxidation byproduct. The methyl group (-CH₃) on the aromatic ring is susceptible to oxidation by the strong nitrating acid mixture, particularly if excess nitrogen oxides (NOx) are present[4]. This can convert the methyl group into a carboxylic acid (-COOH), forming 2,3-dichloro-5-nitro-4-(methylsulfonyl)benzoic acid .

Causality & Prevention:

  • Mechanism of Oxidation: Free nitrogen dioxide (NO₂) in the nitric acid can initiate the oxidation of the benzylic methyl group[4]. This reaction is often exothermic and can lead to runaway reactions if not controlled.

  • Temperature Control: This side reaction is highly temperature-dependent. Maintaining a low temperature (0-10 °C) throughout the addition of the substrate to the acid mixture is critical.

  • Purity of Nitric Acid: Use nitric acid with a low concentration of dissolved nitrogen oxides. Fuming nitric acid, while more reactive, can sometimes contain higher levels of NOx.

  • Urea Addition: A small amount of urea can be added to the sulfuric acid before the nitric acid. Urea acts as a scavenger for nitrous acid and nitrogen oxides, preventing them from oxidizing the methyl group.

Workflow for Minimizing Oxidation:

cluster_prep Preparation Phase cluster_reaction Reaction Phase Prep1 Cool Sulfuric Acid (0-5 °C) Prep2 Add Urea (Optional Scavenger) Prep1->Prep2 Prep3 Slowly Add Nitric Acid Prep2->Prep3 React1 Maintain Low Temperature (0-10 °C) Prep3->React1 Generate Nitrating Mixture React2 Add Substrate Solution Dropwise React1->React2 React3 Monitor Reaction (TLC/LC-MS) React2->React3 Quench Quench on Ice-Water React3->Quench Upon Completion

Caption: Workflow to minimize methyl group oxidation.

FAQ 3: My NMR spectrum shows minor peaks in the aromatic region, suggesting an isomeric byproduct. How is this possible?

Answer: While the directing groups strongly favor nitration at the C-3 position, the formation of a minor isomeric byproduct, 1,2-dichloro-4-methyl-5-(methylsulfonyl)-6-nitrobenzene , is possible, albeit in small quantities.

Regiochemical Analysis:

Let's analyze the directing effects for the two possible nitration sites:

  • Attack at C-3 (Desired Product):

    • Ortho to the activating -CH₃ group (favorable).

    • Ortho to the -Cl at C-2 (favorable).

    • Meta to the deactivating -SO₂CH₃ group (favorable).

    • Meta to the -Cl at C-1 (neutral).

    • This position is electronically well-supported for substitution.

  • Attack at C-6 (Isomeric Side Product):

    • Ortho to the deactivating -Cl at C-1 (favorable).

    • Para to the activating -CH₃ group (favorable).

    • Ortho to the deactivating -SO₂CH₃ group (unfavorable).

    • Steric hindrance from the adjacent -SO₂CH₃ group is also significant.

The combination of strong electronic direction and lower steric hindrance makes the C-3 position the overwhelmingly major product. However, the para-directing influence of the methyl group can lead to trace amounts of the C-6 isomer.

Minimization & Removal:

  • Kinetic Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the formation of the most stable transition state, which leads to the C-3 product.

  • Purification: The two isomers will likely have slightly different polarities. Careful column chromatography or recrystallization should be effective in separating the desired product from the minor isomer.

Diagram of Regioselectivity:

Caption: Regiochemical outcomes of the nitration reaction.

III. Recommended Protocol for High-Purity Synthesis

This protocol incorporates the troubleshooting insights to maximize the yield of the desired product while minimizing side reactions.

Materials:

  • 1,2-dichloro-4-methyl-5-(methylsulfonyl)benzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Urea (optional)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of Nitrating Mixture:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

    • (Optional) Add a small scoop of urea to the cold sulfuric acid and stir until dissolved.

    • Slowly add the concentrated nitric acid dropwise to the sulfuric acid, ensuring the temperature does not exceed 15 °C. Stir the mixture for 15 minutes at 0-5 °C.

  • Nitration Reaction:

    • Dissolve the starting material, 1,2-dichloro-4-methyl-5-(methylsulfonyl)benzene, in a minimal amount of dichloromethane or use it neat if it is a liquid.

    • Add the substrate solution dropwise to the cold nitrating mixture over 30-60 minutes. The internal temperature must be maintained below 10 °C.

    • After the addition is complete, allow the reaction to stir at 0-10 °C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Alternatively, if no solid precipitates, extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine[5].

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) or purify by column chromatography on silica gel to obtain the final, high-purity product.

IV. References

  • TNT - Wikipedia. Provides information on the side reaction of methyl group oxidation during the nitration of toluene. [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed. Discusses the transition states and factors affecting reactivity in the nitration of deactivated aromatic systems. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. General overview of the nitration mechanism and the generation of the nitronium ion. [Link]

  • 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds - Chemistry LibreTexts. Provides a foundational explanation of electrophilic aromatic substitution reactions, including nitration. [Link]

  • 16.10: Nitration and Sulfonation - Chemistry LibreTexts. Describes the generation of the nitronium ion from nitric and sulfuric acids. [Link]

Sources

Technical Support Center: Optimization of Nucleophilic Aromatic Substitution on Dichloronitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of nucleophilic aromatic substitution (SNAr) reactions on dichloronitrobenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical insights needed to overcome common challenges and achieve optimal results in your experiments.

Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group, typically a halide, on an aromatic ring.[1] Unlike aliphatic SN2 reactions, SNAr reactions do not proceed via a backside attack due to the steric hindrance of the aromatic ring.[2] Instead, the reaction generally follows a two-step addition-elimination mechanism.[3][4]

The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), is crucial for activating the aromatic ring towards nucleophilic attack.[2][5][6] This activation is most effective when the EWG is positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge in the intermediate, known as a Meisenheimer complex.[3][5][6][7] The formation of this resonance-stabilized intermediate is the rate-determining step of the reaction.[8]

SNAr_Mechanism ArylHalide Dichloronitrobenzene (Ar-X) Meisenheimer Meisenheimer Complex (Resonance-Stabilized Intermediate) ArylHalide->Meisenheimer Addition (Rate-determining) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product (Ar-Nu) Meisenheimer->Product Elimination LeavingGroup Leaving Group (X⁻) Meisenheimer->LeavingGroup PTC_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Nucleophile_aq Nucleophile Anion (Nu⁻) PTC_ion_exchange PTC⁺X⁻ + Nu⁻ ⇌ PTC⁺Nu⁻ + X⁻ Nucleophile_aq->PTC_ion_exchange Reaction Ar-Cl + PTC⁺Nu⁻ → Ar-Nu + PTC⁺Cl⁻ PTC_ion_exchange->Reaction Phase Transfer Substrate_org Dichloronitrobenzene (Ar-Cl) Substrate_org->Reaction Product_org Product (Ar-Nu) Reaction->Product_org

Sources

Technical Support Center: Purification of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2-dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene (CAS 849035-79-6). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and detailed protocols to help you overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of substituted nitroaromatic compounds include regioisomers from the nitration step, unreacted starting materials, and byproducts from side reactions. For instance, nitration of dichlorobenzene can lead to various isomers.[1][2][3] It is also possible to have over-nitrated or under-nitrated species.

Q2: What are the most common methods for purifying this compound?

A2: For compounds of this nature, the most effective purification techniques are typically recrystallization and silica gel column chromatography.[4][5][6] The choice between these methods will depend on the nature and quantity of the impurities, as well as the scale of your purification. For larger scales with isomeric impurities that have different solubilities, recrystallization can be very effective.[1][2] For smaller scales and for separating compounds with different polarities, column chromatography is the method of choice.[4][5][7]

Q3: How can I assess the purity of my sample before and after purification?

A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and the purity of column chromatography fractions.[4][7] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. For structural confirmation and to ensure the absence of isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.

Troubleshooting Guide: Recrystallization

Q1: My compound will not dissolve in the chosen recrystallization solvent, even with heating. What should I do?

A1: This indicates that the solvent is not polar enough to dissolve your compound. You can try a more polar solvent or a solvent mixture. For nitroaromatic compounds, solvents like ethanol, methanol, ethyl acetate, or mixtures with water can be effective.[1] If you are using a non-polar solvent, consider switching to a moderately polar one.

Q2: My compound dissolves, but it "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be addressed by:

  • Slowing down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Using a more dilute solution: Add more solvent to the hot solution to ensure the saturation point is reached at a lower temperature.

  • Scratching the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to create nucleation sites for crystal growth.

  • Adding a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal can initiate crystallization.

Q3: After cooling, no crystals have formed. What is the next step?

A3: If no crystals form, your solution may be too dilute. You can try to:

  • Evaporate some of the solvent: Gently heat the solution to remove some of the solvent and then allow it to cool again.

  • Introduce a co-solvent: If you are using a good solvent for your compound, you can try adding a "poor" solvent (one in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly.

Troubleshooting Guide: Column Chromatography

Q1: I'm not getting good separation of my compound from an impurity on the TLC plate. How can I improve this?

A1: Poor separation on TLC indicates that the chosen solvent system (mobile phase) is not optimal.[5]

  • Adjust the solvent polarity: If the spots are too high on the plate (high Rf), your solvent system is too polar. Reduce the proportion of the more polar solvent. If the spots are too low (low Rf), the system is not polar enough, so you should increase the proportion of the more polar solvent.[5]

  • Try a different solvent system: Sometimes, a different combination of solvents will provide better selectivity for your compounds. For example, if a hexane/ethyl acetate mixture isn't working, you could try a dichloromethane/methanol system.

Q2: My compound is streaking on the TLC plate and the column. What causes this?

A2: Streaking can be caused by several factors:

  • Sample overload: You may be applying too much sample to the TLC plate or the column. Try using a more dilute solution.

  • Insolubility: Your compound may not be fully dissolved in the mobile phase, causing it to streak. Ensure your sample is fully dissolved before loading it onto the column.

  • Compound instability: The compound may be degrading on the silica gel.[8] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared. If it is unstable, you could try using a less acidic stationary phase like alumina or deactivated silica gel.[8]

Q3: The purified fractions from my column are still impure. What went wrong?

A3: This can happen for a few reasons:

  • Poor column packing: Air bubbles or channels in the silica gel can lead to a non-uniform flow of the mobile phase and poor separation. Ensure your column is packed evenly.[7]

  • Incorrect fraction collection: You may have combined fractions that were not pure. It is crucial to analyze each fraction by TLC before combining them.[5][7]

  • Overloading the column: If you load too much crude material onto the column, the separation bands will broaden and overlap, leading to impure fractions.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may need to be optimized for your specific sample.

  • Solvent Selection:

    • Place a small amount of your crude product into several test tubes.

    • Add a small amount of a different solvent to each tube (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene).

    • Observe the solubility at room temperature and upon heating.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines the steps for purifying your compound using column chromatography.

  • TLC Analysis and Solvent System Optimization:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber with a pre-determined solvent system (e.g., a mixture of hexane and ethyl acetate).[7]

    • Visualize the spots under a UV lamp.

    • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.[7]

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[7][9]

    • Prepare a slurry of silica gel in the least polar eluting solvent.[7]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[7]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[7]

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions in test tubes.[5]

    • You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with different polarities.[5]

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.[6][7]

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation crude Crude Product solvent_selection Solvent Selection dissolution Dissolution in Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_setup Setup cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC for Solvent System Optimization packing Column Packing (Slurry Method) tlc->packing loading Sample Loading (Dry Loading) packing->loading elution Column Elution loading->elution collection Fraction Collection elution->collection fraction_tlc TLC Analysis of Fractions collection->fraction_tlc pooling Pooling of Pure Fractions fraction_tlc->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product

Caption: Step-by-step workflow for purification by silica gel column chromatography.

References

  • Benchchem. (n.d.). Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)methanamine by Column Chromatography.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
  • Welch, E. (1959). Purification of 1,2-dichloro-4-nitrobenzene. U.S. Patent No. 2,883,435.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • PubChemLite. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • NCBI. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.
  • Weichert, K. (1969). Process for the preparation and purification of p-nitrobenzenes. U.S. Patent No. 3,480,681.
  • CN102875384A. (2013). Method for separating 3, 4-dichloronitrobenzene crystallization mother liquor through extractive distillation.

Sources

Technical Support Center: Managing Exothermic Reactions in the Nitration of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the inherent exothermic nature of this critical reaction. The following content is structured to address common challenges and frequently asked questions, moving from foundational principles to specific troubleshooting scenarios. Our goal is to equip you with the knowledge to perform these reactions safely and efficiently.

Understanding the Exothermicity of Aromatic Nitration

Aromatic nitration is a classic yet powerful electrophilic substitution reaction, but it is notoriously exothermic. The significant heat generation stems from the formation of the highly reactive nitronium ion (NO₂⁺) and its subsequent reaction with the aromatic ring. The total heat liberated is a sum of the heat of the nitration reaction itself and the heat of dilution of the nitrating acids, particularly when using mixed acid (a combination of nitric and sulfuric acids). Failure to adequately control this exotherm can lead to a dangerous situation known as a thermal runaway, where the reaction rate accelerates uncontrollably, potentially resulting in an explosion. Historical industrial accidents, such as the 1924 Nixon Nitration Works disaster, underscore the critical importance of stringent temperature control.

The Role of Mixed Acid

The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid serves two primary functions: it acts as a catalyst by protonating nitric acid to facilitate the formation of the nitronium ion, and it acts as a dehydrating agent, sequestering the water molecule produced during the reaction. The concentration of sulfuric acid is a critical parameter; if it is too dilute (high water content), the concentration of the nitronium ion will be low, leading to a slower reaction and lower yield.

G HNO3 Nitric Acid (HNO₃) H2NO3_plus Protonated Nitric Acid (H₂NO₃⁺) HNO3->H2NO3_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate (HSO₄⁻) H2SO4->HSO4_minus NO2_plus Nitronium Ion (NO₂⁺) H2NO3_plus->NO2_plus - H₂O H2O Water (H₂O)

"solubility issues of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Due to the limited availability of specific solubility data for this molecule, this guide is built upon fundamental principles of organic chemistry, data from structurally analogous compounds, and proven laboratory techniques.

I. Understanding the Molecule: A Structural Perspective on Solubility

This compound is a complex aromatic compound with multiple functional groups that significantly influence its solubility profile.

  • Aromatic Core: The benzene ring is inherently nonpolar and hydrophobic.

  • Electron-Withdrawing Groups: The two chloro substituents, the nitro group, and the methylsulfonyl group are strongly electron-withdrawing. This polarity can enhance interactions with polar solvents.

  • Methyl Group: This group adds a degree of lipophilicity.

The interplay of these groups results in a molecule with a high molecular weight (284.12 g/mol ) and a crystalline structure that can be challenging to dissolve.[1] The key to successful solubilization lies in selecting a solvent that can effectively overcome the crystal lattice energy.

II. Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of this compound?

A1: Based on its structure, this compound is expected to be poorly soluble in water and nonpolar solvents like hexanes. Its solubility will likely be highest in polar aprotic solvents that can engage in dipole-dipole interactions with the nitro and sulfonyl groups. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile are predicted to be the most effective.[2] For instance, related compounds like nitrophenols show good solubility in acetone and ethanol.[2]

Q2: I'm observing precipitation when adding my stock solution to an aqueous buffer. Why is this happening and how can I prevent it?

A2: This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous medium. The dramatic change in solvent polarity causes the compound to crash out of solution. To mitigate this, consider the following:

  • Minimize the Organic Solvent Percentage: Use the most concentrated stock solution possible to keep the final percentage of the organic solvent in your aqueous solution to a minimum, ideally below 1%.

  • Slow, Stepwise Dilution: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to allow for gradual mixing and prevent localized areas of high concentration.

  • Co-solvents: The addition of a co-solvent that is miscible with both the organic stock solvent and water can sometimes help. For example, a small amount of polyethylene glycol (PEG) might improve solubility.[3]

Q3: Can I heat the solution to improve solubility?

A3: Gently warming the solution can often increase the rate of dissolution and the amount of solute that can be dissolved. However, exercise caution. Prolonged heating or high temperatures can potentially lead to the degradation of nitroaromatic compounds. Always perform a small-scale test to ensure the stability of your compound under the intended heating conditions.

Q4: Are there any safety concerns I should be aware of when handling this compound and its solutions?

A4: Yes. Nitroaromatic compounds should be handled with care as they can be toxic and may have explosive properties under certain conditions. Always consult the Safety Data Sheet (SDS) for specific handling instructions, personal protective equipment (PPE) recommendations, and disposal procedures.

III. Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Compound will not dissolve in the chosen solvent. The solvent may not be appropriate for the compound's polarity.Try a stronger polar aprotic solvent such as DMF or DMSO.[4] Consider a solvent mixture to fine-tune the polarity.
A precipitate forms over time in a stock solution. The solution may be supersaturated, or the compound may be degrading. Lowering the storage temperature can also reduce solubility.[3]Prepare a less concentrated stock solution. Store the solution at room temperature if the compound is stable. Filter the solution before use.
Inconsistent results in biological assays. Poor solubility can lead to inaccurate concentrations and variable results.Ensure the compound is fully dissolved before use. Consider using a surfactant or other solubilizing agent if compatible with your assay.

IV. Experimental Protocols

This protocol will help you determine the most suitable solvent for your experiments.

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several individual glass vials.

  • Solvent Addition: To each vial, add a different organic solvent (e.g., DMSO, DMF, ethanol, acetone, acetonitrile, toluene) in small, measured increments (e.g., 100 µL).

  • Dissolution: After each addition, vortex the vial for 30-60 seconds. Observe for complete dissolution.

  • Observation: Record the volume of solvent required to fully dissolve the compound. The solvent that dissolves the compound in the smallest volume is the most effective.

  • Documentation: Note any observations, such as color changes or the need for gentle heating.

V. Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues.

Solubility_Troubleshooting start Start: Undissolved Compound solvent_selection Select Solvent Polar Aprotic (DMSO, DMF)? Polar Protic (Ethanol)? Nonpolar (Toluene)? start->solvent_selection dissolution_attempt Attempt Dissolution Vortex/Stir at RT solvent_selection->dissolution_attempt check_dissolved Completely Dissolved? dissolution_attempt->check_dissolved success Success: Proceed with Experiment check_dissolved->success Yes troubleshoot Troubleshoot Further check_dissolved->troubleshoot No heat Apply Gentle Heat (Monitor for Degradation) troubleshoot->heat sonicate Use Sonication troubleshoot->sonicate solvent_mixture Try Solvent Mixture (e.g., Dichloromethane/Methanol) troubleshoot->solvent_mixture reassess Re-evaluate Solvent Choice heat->reassess sonicate->reassess solvent_mixture->reassess reassess->success Dissolved new_solvent Select New Solvent Class reassess->new_solvent Not Dissolved new_solvent->solvent_selection failure Conclusion: Compound has very low solubility under these conditions. new_solvent->failure

Sources

Validation & Comparative

A Multi-Spectroscopic Approach to the Structural Confirmation of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unambiguous Molecular Identification

In the realm of pharmaceutical research and chemical synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene, a multi-faceted analytical approach is not just best practice, but a necessity to ensure the integrity of subsequent research and development. This guide provides an in-depth, technical comparison of spectroscopic techniques for the definitive structural elucidation of this complex aromatic compound.

The target molecule, with the molecular formula C₈H₇Cl₂NO₄S and a molecular weight of 284.12 g/mol [1], presents a unique analytical challenge due to its array of functional groups and substitution pattern on the benzene ring. These include two chlorine atoms, a methyl group, a methylsulfonyl group, and a nitro group. Each of these imparts a characteristic signature that can be teased apart using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the predicted spectral data for the target molecule, compare it with a potential isomer, and provide robust protocols for data acquisition.

I. The Analytical Strategy: A Symphony of Spectroscopies

No single spectroscopic technique can definitively confirm the structure of a molecule as complex as this compound. The most robust approach involves the integration of data from multiple, complementary techniques. This integrated approach allows for a self-validating system where the information from one technique corroborates the findings of another, leading to an unshakeable structural assignment.

Our strategy will be to use:

  • Mass Spectrometry (MS) to determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy to identify the key functional groups present.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy , including DEPT-135, to map out the carbon-hydrogen framework and the connectivity of the molecule.

The following diagram illustrates the logical workflow for this multi-spectroscopic approach.

cluster_0 Structural Elucidation Workflow start Synthesized Compound: This compound ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern start->ms ir Infrared (IR) Spectroscopy - Functional Group Identification start->ir nmr NMR Spectroscopy (¹H, ¹³C, DEPT-135) - C-H Framework - Connectivity start->nmr data_integration Data Integration & Analysis ms->data_integration ir->data_integration nmr->data_integration structure_confirmation Confirmed Structure data_integration->structure_confirmation

Caption: A workflow diagram illustrating the integrated spectroscopic approach for structural confirmation.

II. Mass Spectrometry: The First Piece of the Puzzle

Mass spectrometry provides the most direct evidence for the molecular weight and elemental composition of a compound. For this compound, we would expect to see a molecular ion peak cluster that reflects the presence of two chlorine atoms.[2][3] Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic M, M+2, and M+4 pattern.

Predicted Mass Spectrum Data:

IonPredicted m/zRelative IntensityNotes
[M]⁺283~100%Corresponds to the molecule with two ³⁵Cl atoms.
[M+2]⁺285~65%Corresponds to the molecule with one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺287~10%Corresponds to the molecule with two ³⁷Cl atoms.
FragmentationVarious-Expect losses of NO₂, SO₂, CH₃, and Cl radicals.[4][5]

Comparative Isomer: 1,2-Dichloro-3-methyl-5-(methylsulfonyl)-4-nitrobenzene

An isomer with the methyl and nitro groups swapped would have the same molecular formula and thus the same molecular weight and isotopic pattern in the mass spectrum. This highlights the limitation of MS as a standalone technique for isomer differentiation and underscores the need for NMR.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 50-400

  • Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or GC inlet. Acquire the mass spectrum.

  • Data Analysis: Analyze the molecular ion peak cluster for the characteristic isotopic pattern of two chlorine atoms and identify major fragment ions.

III. Infrared Spectroscopy: Identifying the Key Players

IR spectroscopy is a powerful tool for the rapid identification of functional groups. The spectrum of our target molecule is expected to show characteristic absorption bands for the nitro (NO₂), sulfonyl (SO₂), and aromatic C-H and C=C bonds.[6][7]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3100-3000Aromatic C-HStretchWeak to Medium
1550-1475Nitro (NO₂)Asymmetric StretchStrong
1360-1290Nitro (NO₂)Symmetric StretchStrong
1350-1300Sulfonyl (SO₂)Asymmetric StretchStrong
1160-1120Sulfonyl (SO₂)Symmetric StretchStrong
1600-1450Aromatic C=CIn-ring StretchMedium
900-675Aromatic C-HOut-of-plane Bend (oop)Strong

The presence of strong bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions would provide compelling evidence for the nitro group, while strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ would indicate the sulfonyl group.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum.

  • Data Analysis: Perform an ATR correction and identify the characteristic absorption bands.

IV. NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure, including the number of different types of protons and carbons and their connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments. For this compound, we expect to see signals for the aromatic proton and the two methyl groups.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.2Singlet1HAromatic H-6Deshielded by the adjacent electron-withdrawing nitro and sulfonyl groups.
~3.2-3.4Singlet3HSO₂-CH₃Typical chemical shift for a methyl group attached to a sulfonyl group.
~2.5-2.7Singlet3HAromatic CH₃Typical chemical shift for a methyl group on an aromatic ring, deshielded by the adjacent nitro group.[10]

¹³C NMR and DEPT-135 Spectroscopy

The broadband decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The DEPT-135 experiment will further differentiate between CH₃, CH₂, and CH carbons.[11][12]

Predicted ¹³C NMR and DEPT-135 Data (in CDCl₃):

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale
~150-155No SignalC-NO₂Quaternary carbon attached to the strongly electron-withdrawing nitro group.
~140-145No SignalC-SO₂Quaternary carbon attached to the sulfonyl group.
~135-140No SignalC-Cl (C-1 or C-2)Quaternary carbons attached to chlorine.
~130-135PositiveC-H (C-6)Aromatic CH carbon.
~125-130No SignalC-CH₃Quaternary carbon attached to the methyl group.
~45-50PositiveSO₂-CH₃Methyl carbon of the sulfonyl group.
~15-20PositiveAromatic CH₃Methyl carbon attached to the aromatic ring.

Comparative Isomer: 1,2-Dichloro-3-methyl-5-(methylsulfonyl)-4-nitrobenzene

For this isomer, the aromatic proton would be flanked by a chlorine atom and the methylsulfonyl group, leading to a different chemical shift compared to the target molecule. Furthermore, the Nuclear Overhauser Effect (NOE) would show a correlation between the aromatic proton and the methylsulfonyl group's protons, which would not be present in the target compound.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiments: ¹H, ¹³C{¹H}, DEPT-135, and 2D experiments like COSY and HMBC if further confirmation is needed.

  • Data Acquisition: Acquire the spectra at a constant temperature (e.g., 298 K).[13]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign all peaks based on chemical shifts, multiplicities, and correlations from 2D spectra.

The following diagram illustrates the predicted ¹H NMR spectrum for the target molecule, highlighting the distinct chemical shifts of the protons.

cluster_0 Predicted ¹H NMR Spectrum cluster_1 Aromatic Region cluster_2 Aliphatic Region axis Chemical Shift (δ, ppm) origin 0 h6 H-6 ~8.1 ppm (Singlet, 1H) so2ch3 SO₂-CH₃ ~3.3 ppm (Singlet, 3H) arch3 Ar-CH₃ ~2.6 ppm (Singlet, 3H)

Sources

A Comparative Guide to the Reactivity of Dichloronitrobenzene Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of structure-reactivity relationships is fundamental to the rational design of synthetic routes. The six isomers of dichloronitrobenzene serve as exemplary substrates for exploring the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This guide provides an in-depth comparative analysis of the reactivity of these isomers, explaining the causal electronic and steric factors that govern their behavior and offering detailed protocols for their experimental evaluation.

The Theoretical Framework: Activating the Aromatic Ring

The reactivity of dichloronitrobenzene isomers in SNAr reactions is not uniform; it is dictated by the intricate interplay of substituent positions. The core of this reactivity lies in a two-step addition-elimination mechanism, proceeding through a high-energy intermediate known as the Meisenheimer complex.[2][3] The formation of this resonance-stabilized anion is typically the rate-determining step of the reaction.[2]

SNAr_Mechanism ArylHalide Aryl Halide (Dichloronitrobenzene) Meisenheimer Meisenheimer Complex (Resonance-Stabilized Intermediate) ArylHalide->Meisenheimer Addition (Rate-Determining Step) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product Elimination LeavingGroup Leaving Group (Cl⁻)

Caption: General workflow of the SNAr addition-elimination mechanism.

The stability of the Meisenheimer complex, and thus the overall reaction rate, is profoundly influenced by two key factors:

  • Electronic Effects : The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), is essential to activate the aromatic ring towards attack by a nucleophile.[2] This activation is maximized when the nitro group is positioned ortho or para to the leaving group (a chlorine atom). In these positions, the nitro group can effectively delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this critical intermediate.[2][3] Conversely, a meta-positioned nitro group cannot participate in this resonance stabilization, leading to a much slower reaction.[3]

  • Steric Effects : The spatial arrangement of the chlorine atoms and the nitro group can influence the accessibility of the reaction center. A substituent positioned ortho to the target chlorine atom can sterically hinder the approaching nucleophile, slowing the rate of attack compared to a less crowded site.[4]

Resonance_Stabilization cluster_para Para-Attack Stabilization cluster_meta Meta-Attack Lack of Stabilization cluster_conclusion p1 Negative charge on carbon bearing the nitro group. p2 Direct resonance delocalization into the nitro group. p1->p2 p3 Highly Stabilized Intermediate p2->p3 Conclusion Result: Ortho/Para isomers react much faster than Meta isomers. p3->Conclusion m1 Negative charge circulates in the ring. m2 Charge never resides on the carbon with the nitro group. m1->m2 m3 No direct resonance with -NO₂. Less Stabilized Intermediate m2->m3 m3->Conclusion

Caption: Electronic effect of the nitro group position on intermediate stability.

A Comparative Analysis of the Six Isomers

Based on the principles of electronic activation and steric hindrance, we can categorize the dichloronitrobenzene isomers by their expected reactivity towards nucleophiles. The primary site of substitution will be the chlorine atom that is most activated by the nitro group.

IsomerStructure (Relative Positions)Predicted ReactivityRationale
2,4-Dichloronitrobenzene -NO₂ at C1, -Cl at C2 (ortho), -Cl at C4 (para)Very High Both chlorine atoms are activated. The C4 position is highly activated (para) and generally favored due to lower steric hindrance than the C2 position.
3,4-Dichloronitrobenzene -NO₂ at C1, -Cl at C3 (meta), -Cl at C4 (ortho)High The chlorine at C4 is strongly activated (ortho to -NO₂). The chlorine at C3 is not activated by resonance. Substitution occurs selectively at C4.[2]
2,5-Dichloronitrobenzene -NO₂ at C1, -Cl at C2 (ortho), -Cl at C5 (meta)Moderate to High The chlorine at C2 is activated (ortho to -NO₂), making it the reactive site. However, reactivity may be tempered by steric hindrance from the adjacent nitro group.
2,3-Dichloronitrobenzene -NO₂ at C1, -Cl at C2 (ortho), -Cl at C3 (meta)Moderate The chlorine at C2 is electronically activated, but the adjacent chlorine at C3 imposes significant steric hindrance, reducing the rate of nucleophilic attack.[4]
2,6-Dichloronitrobenzene -NO₂ at C1, -Cl at C2 (ortho), -Cl at C6 (ortho)Low Although both chlorines are electronically activated, they are subject to extreme steric hindrance from the flanking nitro group, making nucleophilic attack very difficult.
3,5-Dichloronitrobenzene -NO₂ at C1, -Cl at C3 (meta), -Cl at C5 (meta)Very Low Neither chlorine is activated by resonance with the nitro group. This isomer is largely unreactive under standard SNAr conditions.[3][5]

Quantitative Insights into Reactivity

NucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂, M⁻¹s⁻¹)
PiperidineMethanol251.2 x 10⁻²
PiperazineMethanol258.7 x 10⁻³
MorpholineMethanol252.1 x 10⁻³
ThiomorpholineMethanol251.5 x 10⁻³
(Data adapted from a representative SNAr reaction to illustrate nucleophile reactivity trends)[2]

This data highlights that even with a highly activated substrate, the nature of the nucleophile plays a crucial role in the reaction kinetics.[2]

Experimental Protocols for Reactivity Assessment

To empower researchers to generate their own comparative data, the following protocols outline a representative SNAr reaction and a method for its kinetic analysis.

Protocol 1: Representative SNAr Reaction - Synthesis of 2-Chloro-4-nitroanisole

This protocol describes the reaction of 3,4-dichloronitrobenzene with sodium methoxide, where the methoxy group selectively displaces the more activated chlorine atom at the 4-position.

Materials:

  • 3,4-Dichloronitrobenzene

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve 3,4-dichloronitrobenzene (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Add sodium methoxide (1.1 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel or recrystallization to yield 2-chloro-4-nitroanisole.

Protocol 2: Kinetic Analysis of SNAr Reactions via HPLC

This protocol provides a general method for determining the second-order rate constant of an SNAr reaction by monitoring the disappearance of the reactant over time.[5]

Objective: To determine the second-order rate constant (k₂) for the reaction of a dichloronitrobenzene isomer with a nucleophile.

Materials:

  • Dichloronitrobenzene isomer (substrate)

  • Nucleophile (e.g., piperidine)

  • Anhydrous solvent (e.g., ethanol, DMSO)

  • Internal standard (for HPLC analysis, e.g., naphthalene)

  • Quenching solution (e.g., dilute sulfuric acid in solvent)

  • Thermostatted reaction vessel

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Solution Preparation: Prepare accurate stock solutions of the substrate, nucleophile, and internal standard in the chosen anhydrous solvent.

  • Reaction Setup: Equilibrate the reaction vessel to the desired temperature (e.g., 25.0 ± 0.1 °C). Add the substrate and internal standard solutions to the vessel.

  • Reaction Initiation: Initiate the reaction by adding the pre-thermostatted nucleophile solution and start a timer simultaneously. Ensure rapid mixing.

  • Sampling: At regular, timed intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing the quenching solution. This stops the reaction by protonating the nucleophile.

  • Analysis: Analyze the quenched samples by HPLC, quantifying the peak area of the dichloronitrobenzene substrate relative to the internal standard.

  • Data Processing: Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. For a reaction run under pseudo-first-order conditions (i.e., [Nucleophile] ≫ [Substrate]), the plot should be a straight line with a slope equal to -kobs.

  • Determine k₂: Repeat the experiment at several different nucleophile concentrations. A plot of the observed rate constant (kobs) versus [Nucleophile] will yield a straight line with a slope equal to the second-order rate constant (k₂).[5]

Kinetic_Analysis_Workflow Prep 1. Prepare Stock Solutions (Substrate, Nucleophile, Standard) Setup 2. Equilibrate Reaction Vessel & Add Substrate/Standard Prep->Setup Initiate 3. Add Nucleophile & Start Timer Setup->Initiate Sample 4. Withdraw Aliquots at Timed Intervals Initiate->Sample Quench 5. Quench Reaction in Acidic Solution Sample->Quench Analyze 6. Analyze by HPLC Quench->Analyze Plot1 7. Plot ln[Substrate] vs. Time (Slope = -k_obs) Analyze->Plot1 Repeat 8. Repeat for multiple [Nucleophile] concentrations Plot1->Repeat Repeat->Initiate No (More Data Needed) Plot2 9. Plot k_obs vs. [Nucleophile] (Slope = k₂) Repeat->Plot2 Yes Result Determine Second-Order Rate Constant (k₂) Plot2->Result

Caption: Experimental workflow for kinetic analysis of an SNAr reaction.

Conclusion

The isomers of dichloronitrobenzene provide a classic and instructive platform for understanding the fundamental principles of nucleophilic aromatic substitution. Reactivity is primarily governed by the electronic stabilization afforded by the nitro group, with the highest reaction rates observed when a chlorine atom is positioned ortho or para to it. Steric hindrance acts as a secondary, but significant, modulating factor. For synthetic chemists, this predictable hierarchy of reactivity allows for the selective functionalization of specific positions on the aromatic ring, making these isomers versatile and valuable precursors in the construction of complex molecular targets.

References

  • BenchChem. (2025). Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives.
  • BenchChem. (2025). Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis.
  • Filo. (2025). The reaction of m-chloronitrobenzene with sodium methoxide is much slower.
  • BenchChem. (2025). Reactivity Face-Off: 1,3-Dibromo-5-nitrobenzene vs. 1,3-dichloro-5-nitrobenzene in Nucleophilic Aromatic Substitution.
  • BenchChem. (2025). Comparative Reactivity of 2,4-Dichloro-1-(trichloromethyl)benzene and Its Isomers: A Guide for Researchers.
  • Chegg. (2020). Nucleophilic Aromatic Substitution Reaction of 3,4 Dichloronitrobenzene with Sodium Methoxide.

Sources

A Comparative Guide to 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene and Alternative Electrophilic Reagents in Bioconjugation and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 1,2-dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene with other common electrophilic reagents. It is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about reagent selection for applications requiring covalent modification of nucleophiles, such as protein labeling, cell-based assays, and the synthesis of complex small molecules.

Introduction: The Need for Tunable Electrophilic Reagents

In the realm of drug discovery and chemical biology, the ability to selectively form stable covalent bonds between a molecule of interest and a biological target is paramount. This is often achieved through the use of electrophilic reagents that react with nucleophilic residues on proteins, such as cysteine (via its thiol group) and lysine (via its amine group). The reactivity of these electrophiles must be carefully tuned to ensure specificity and minimize off-target effects.

This compound is a highly activated aromatic compound designed for such purposes. Its reactivity stems from the presence of multiple strong electron-withdrawing groups that render the benzene ring susceptible to nucleophilic aromatic substitution (SNAr). This guide will dissect the structural features of this reagent, compare its predicted reactivity to established alternatives, and provide a framework for its application.

The Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

Unlike many electrophilic reagents that operate via aliphatic substitution, the primary mode of action for this compound is nucleophilic aromatic substitution (SNAr). This is a two-step addition-elimination mechanism.[1][2]

  • Nucleophilic Attack: A nucleophile (e.g., a thiolate or an amine) attacks one of the carbon atoms bearing a chlorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The formation of this intermediate is typically the rate-determining step of the reaction.[1][4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a chloride ion.

The SNAr reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[1][3] These groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

Figure 1: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Structural Analysis of this compound

The reactivity of this compound is dictated by the interplay of its substituents:

  • Nitro Group (-NO₂): This is a very strong electron-withdrawing group, both by induction and resonance. Its position at C3 is para to the chlorine at C1 and ortho to the chlorine at C2, strongly activating both positions for nucleophilic attack.

  • Methylsulfonyl Group (-SO₂CH₃): This is another powerful electron-withdrawing group that activates the ring towards nucleophilic attack.[5] It is positioned ortho to the chlorine at C1 and meta to the chlorine at C2.

  • Chlorine Atoms (-Cl): These serve as the leaving groups in the SNAr reaction. While chlorine is a good leaving group, in SNAr reactions, the rate is less dependent on the leaving group's ability compared to SN1 or SN2 reactions.[2] The key is the activation provided by the EWGs.

  • Methyl Group (-CH₃): This is a weakly electron-donating group and has a minor deactivating effect on the SNAr reaction.

Regioselectivity: The chlorine at the C2 position is ortho to the nitro group, while the chlorine at the C1 position is para to the nitro group and ortho to the methylsulfonyl group. Both positions are highly activated. Nucleophilic attack is generally favored at the position that is ortho or para to the strongest activating group.[3] In this case, the nitro group is a more potent activating group than the methylsulfonyl group. Therefore, substitution is most likely to occur at the C2 position, which is ortho to the nitro group.[6]

Comparative Analysis with Other Electrophilic Reagents

The performance of this compound can be best understood by comparing it to other well-established electrophilic reagents.

ReagentActivating GroupsLeaving Group(s)Key Features & Applications
This compound -NO₂, -SO₂CH₃-Cl (x2)Highly activated with two potential leaving groups. Potentially useful for cross-linking or sequential substitutions. Predicted high reactivity.
1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) -NO₂ (x2)-FThe classic reagent for N-terminal peptide sequencing.[7][8] Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.[1][4]
1-Chloro-2,4-dinitrobenzene (DNCB) -NO₂ (x2)-ClA common reagent in immunology to study contact hypersensitivity. Less reactive than the fluoro analogue but still a potent electrophile.[9]
Iodoacetamide -C(O)NH₂-IAn alkylating agent that reacts with thiols via an SN2 mechanism. Commonly used for cysteine modification in proteins.
Maleimide Carbon-carbon double bondN/A (Michael addition)Reacts specifically with thiols via a Michael addition. Widely used in bioconjugation for its high specificity towards cysteine.

Experimental Protocol: A Representative SNAr Reaction

The following is a generalized protocol for the reaction of this compound with a model nucleophile, such as N-acetyl-L-cysteine.

Objective: To demonstrate the covalent modification of a thiol-containing molecule with this compound.

Materials:

  • This compound

  • N-acetyl-L-cysteine

  • Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • 0.1 M Phosphate buffer, pH 7.4

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMF.

    • Prepare a 100 mM stock solution of N-acetyl-L-cysteine in 0.1 M phosphate buffer, pH 7.4.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µL of the N-acetyl-L-cysteine stock solution with 440 µL of 0.1 M phosphate buffer, pH 7.4.

    • Add 5 µL of DIPEA to deprotonate the thiol group, making it a more potent nucleophile.

    • Initiate the reaction by adding 5 µL of the this compound stock solution.

    • The final concentrations will be approximately 10 mM N-acetyl-L-cysteine and 0.1 mM electrophile.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.

  • Quenching (Optional):

    • The reaction can be quenched by the addition of a small molecule thiol, such as dithiothreitol (DTT), to a final concentration of 10 mM.

  • Analysis:

    • Analyze the reaction mixture by reverse-phase HPLC to separate the starting materials from the product(s).

    • Confirm the identity of the product(s) by mass spectrometry. Expect to see a mass corresponding to the N-acetyl-L-cysteine adduct with the electrophile, with the loss of one chlorine atom.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare Reagent Stock add_reagent Add Electrophilic Reagent prep_reagent->add_reagent prep_nuc Prepare Nucleophile Stock mix Mix Nucleophile and Buffer prep_nuc->mix add_base Add Base (DIPEA) mix->add_base add_base->add_reagent incubate Incubate add_reagent->incubate hplc HPLC Separation incubate->hplc ms Mass Spectrometry hplc->ms

Figure 2: A typical experimental workflow for an SNAr reaction.

Advantages and Disadvantages

Advantages of this compound:

  • High Reactivity: The presence of two strong electron-withdrawing groups is predicted to make this reagent highly reactive towards nucleophiles.

  • Dual Functionality: The two chlorine atoms offer the potential for cross-linking applications or for sequential, regioselective substitutions with different nucleophiles.

  • Tunability: The reactivity can be modulated by controlling the pH and reaction time.

Disadvantages:

  • Limited Commercial Availability: This is a specialized reagent and may not be as readily available as more common alternatives.

  • Potential for Lack of Selectivity: The high reactivity could lead to off-target modifications if not carefully controlled.

  • Hydrophobicity: The aromatic nature of the compound may lead to poor aqueous solubility, potentially requiring the use of co-solvents.

Conclusion

This compound represents a highly activated electrophilic reagent with significant potential for applications in chemical biology and drug discovery. Its reactivity, driven by the powerful electron-withdrawing effects of the nitro and methylsulfonyl groups, makes it a potent tool for the covalent modification of nucleophiles. While its high reactivity necessitates careful optimization of reaction conditions to ensure selectivity, the presence of two leaving groups opens up possibilities for novel cross-linking strategies and the synthesis of complex molecular architectures. Researchers should consider this reagent as a valuable addition to their chemical toolbox, particularly for applications where high reactivity is desired.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • PubChem. 1,2-Dichloro-4-nitrobenzene. [Link]

  • DR-NTU. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Creative Biolabs. Protein Sequencing: Techniques & Applications. [Link]

  • Filo. (2025). 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i... [Link]

  • Creative Biolabs. (2023). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. [Link]

  • National Center for Biotechnology Information. 1-Methylsulfonyl-4-nitrobenzene. [Link]

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A Comparative Guide to the Biological Activity of Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Nitrobenzene derivatives, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the nitro group, a potent electron-withdrawing moiety, profoundly influences the physicochemical properties of the benzene ring, leading to a diverse range of pharmacological effects. This guide provides a comparative analysis of the biological activities of various nitrobenzene derivatives, with a focus on their antimicrobial, anticancer, and enzyme-inhibiting properties. We will delve into the structure-activity relationships that govern their potency and explore the experimental methodologies used to evaluate their efficacy.

The Double-Edged Sword: Mechanism of Action of Nitrobenzene Derivatives

The biological activity of many nitroaromatic compounds is intrinsically linked to the reductive metabolism of the nitro group.[1] This process is often mediated by a class of enzymes known as nitroreductases, which are found in both prokaryotic and eukaryotic organisms.[2][3] These enzymes catalyze the reduction of the nitro group to various intermediates, including nitroso, hydroxylamino, and ultimately amino derivatives.[3]

The reduction of the nitro group acts as an "electronic switch," converting a relatively inert prodrug into a highly reactive cytotoxic agent.[2] The resulting intermediates can covalently bind to cellular macromolecules such as DNA and proteins, leading to cellular damage and death.[1] This mechanism is the cornerstone of the antimicrobial and anticancer effects of many nitroaromatic compounds.

However, this same mechanism can also be responsible for the toxicity of these compounds in host organisms.[4] The generation of reactive oxygen species (ROS) during the futile cycling of the nitro anion radical can lead to oxidative stress and cellular damage.[5] Therefore, a key challenge in the development of nitrobenzene-based therapeutics is to achieve selective toxicity towards target pathogens or cancer cells while minimizing harm to the host.

Visualizing the Activation Pathway

The following diagram illustrates the general mechanism of nitroreductase-mediated activation of nitroaromatic compounds.

Nitroreductase_Pathway Nitrobenzene Nitroaromatic Prodrug (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Nitrobenzene->Nitroso Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Amine Amino Derivative (Ar-NH₂) Hydroxylamine->Amine 2e⁻, 2H⁺ Cellular_Targets Cellular Targets (DNA, Proteins) Hydroxylamine->Cellular_Targets Covalent Binding Cell_Death Cell Death Cellular_Targets->Cell_Death NADPH NAD(P)H NADP NADP⁺ Nitroreductase Nitroreductase (Type I)

Caption: Nitroreductase-mediated activation of nitroaromatic compounds.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Nitroaromatic compounds have a long history as antimicrobial agents, with chloramphenicol being a notable example.[1] The emergence of antibiotic resistance has revitalized interest in this class of compounds. The mechanism of their antimicrobial action generally involves the reductive activation of the nitro group by bacterial nitroreductases, leading to the generation of cytotoxic species that damage bacterial DNA and other essential macromolecules.[1]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several nitrobenzene derivatives against various bacterial and fungal strains. A lower MIC value indicates greater antimicrobial potency.

CompoundDerivativeTarget OrganismMIC (µg/mL)Reference
11,3-Dichloro-5-nitrobenzeneAspergillus niger-[6]
21,3-Dibromo-5-nitrobenzeneAspergillus niger-[6]
33-IodoanilineAspergillus niger-[6]
43,5-DichloroanilineAspergillus niger-[6]
53,5-DibromoanilineAspergillus niger-[6]
6Nitrofurazone AnaloguesStaphylococcus spp.0.002–7.81[7]
7N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamideGram-negative & Gram-positive bacteria-[8]

Note: Direct MIC values for some compounds were not available in the cited literature; however, their significant antifungal activity was highlighted.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow start Start prep_compounds Prepare Serial Dilutions of Nitrobenzene Derivatives start->prep_compounds inoculate Inoculate Microtiter Plate Wells with Inoculum and Compounds prep_compounds->inoculate prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum prep_inoculum->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read_results Visually or Spectrophotometrically Assess for Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Preparation of Compounds: A two-fold serial dilution of each nitrobenzene derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells (no compound) are included to ensure microbial viability.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: After incubation, the wells are examined for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Causality Behind Experimental Choices: The use of a standardized inoculum ensures reproducibility. Serial dilutions allow for the determination of a precise inhibitory concentration. The inclusion of a growth control validates that the medium and incubation conditions support microbial growth.

Anticancer Activity: Targeting Malignant Cells

The selective activation of nitroaromatic compounds in the hypoxic (low oxygen) environment of solid tumors has made them attractive candidates for anticancer drug development.[9] Cancer cells often outgrow their blood supply, leading to regions of hypoxia. Nitroreductases are often overexpressed in these hypoxic regions, providing a mechanism for the targeted activation of nitroaromatic prodrugs.

The following table presents the half-maximal inhibitory concentration (IC50) values for several nitrobenzene derivatives against various cancer cell lines. A lower IC50 value signifies higher cytotoxic potency.

CompoundDerivativeCell LineIC50 (µM)Reference
1Nitrostyrene (NS)-10-25[10]
2p-chloro-nitrostyrene-10-25[10]
3Compound 3Human cancer cell lines< 8.5[9]
4Compound 24Human cancer cell lines< 8.5[9]
5Ortho-nitrobenzyl derivative (ON-2)Human breast and ovarian cancer-[11]
6Ortho-nitrobenzyl derivative (ON-3)Human breast and ovarian cancer-[11]
7NitrobenzeneSMMC-7721 (Hepatocarcinoma)Induces cell death at ≥ 8 mmol/L[5]

Note: Specific IC50 values for some compounds were not provided, but their significant and selective cytotoxicity was highlighted.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

MTT_Workflow start Start seed_cells Seed Cancer Cells in a 96-well Plate start->seed_cells treat_cells Treat Cells with Serial Dilutions of Nitrobenzene Derivatives seed_cells->treat_cells incubate_treatment Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat_cells->incubate_treatment add_mtt Add MTT Reagent to Each Well incubate_treatment->add_mtt incubate_mtt Incubate to Allow Formazan Crystal Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the nitrobenzene derivatives.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.

Causality Behind Experimental Choices: Seeding density is optimized to ensure cells are in the logarithmic growth phase during treatment. The incubation time is chosen based on the expected kinetics of the compound's action. The use of a solubilizing agent is crucial as the formazan crystals are insoluble in aqueous media.

Enzyme Inhibition: A Targeted Approach

Beyond their broad cytotoxic effects, some nitrobenzene derivatives have been shown to be potent and specific inhibitors of certain enzymes. This targeted approach can lead to more selective therapeutic effects with fewer side effects. The mechanism of inhibition can vary, but it often involves the interaction of the nitro group or other substituents with the enzyme's active site.

The following table provides examples of enzyme inhibition by nitro-containing compounds, with their corresponding IC50 values.

Compound ClassEnzyme TargetIC50Reference
6-Nitrobenzimidazole derivativesPhosphodiesterase1.5 - 294.0 µM[5]
Quinazoline based derivativesVEGFR-260 - 94.22 nM[4]
Nitroaromatic compoundPD-1/PD-L1 binding0.88 nM[4]

Structure-Activity Relationships (SAR): Designing More Potent Derivatives

The biological activity of nitrobenzene derivatives is highly dependent on the nature and position of other substituents on the benzene ring.[12][13] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

Key SAR Observations:

  • Position of the Nitro Group: The position of the nitro group can significantly influence the compound's reduction potential and, consequently, its biological activity.[14]

  • Electron-Withdrawing/Donating Groups: The presence of other electron-withdrawing or electron-donating groups can modulate the electronic properties of the nitrobenzene ring, affecting its interaction with target enzymes and macromolecules.[12] For instance, halogen substituents can influence the lipophilicity and electronic character of the molecule, impacting both its ability to cross cell membranes and its reactivity.[6]

  • Steric Factors: The size and shape of the substituents can play a role in how the molecule fits into the active site of a target enzyme or binds to DNA.[12]

  • Lipophilicity: The overall lipophilicity of the molecule, often quantified by the octanol-water partition coefficient (logP), is a critical determinant of its ability to cross biological membranes and reach its site of action.[13]

Conclusion

Nitrobenzene derivatives represent a promising class of compounds with a wide range of biological activities. Their mechanism of action, primarily centered on the reductive activation of the nitro group, provides a powerful tool for targeting pathogenic microorganisms and cancer cells. By understanding the structure-activity relationships that govern their potency and selectivity, researchers can continue to design and develop novel nitrobenzene-based therapeutics with improved efficacy and reduced toxicity. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these compounds, ensuring the generation of reliable and reproducible data to drive future drug discovery efforts.

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A Comparative Guide to the Validation of an HPLC Method for the Analysis of Halogenated Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, and its proper validation is paramount for regulatory compliance and confidence in analytical results.[1][2] This guide provides an in-depth, objective comparison of key validation parameters for an HPLC method tailored to the analysis of halogenated nitroaromatics, supported by experimental protocols and data.

The validation process ensures that the analytical method is suitable for its intended purpose.[3] This guide is structured to walk you through the essential validation characteristics as outlined by the International Council for Harmonisation (ICH) guidelines, providing both the "why" and the "how" for each step.[4][5][6]

The Foundation: System Suitability Testing

Before embarking on method validation, it is imperative to establish that the HPLC system itself is performing adequately. This is achieved through System Suitability Testing (SST).[7] SST is performed before every analysis to ensure the system is working perfectly.[8][9] Key parameters include:

  • Resolution (Rs): Ensures separation between the analyte and any potential interfering peaks. A minimum resolution of 2 is generally required.[10]

  • Tailing Factor (Tf): Measures peak symmetry. A value of less than 2 is typically acceptable.[10]

  • Theoretical Plates (N): Indicates column efficiency. A value of not less than 2000 is a common benchmark.[8]

  • Repeatability (%RSD): Assesses the precision of multiple injections of the same standard. The Relative Standard Deviation (RSD) for peak areas should typically be less than 2%.[10]

These tests confirm that the chromatographic system can produce reliable and consistent results under the current operating conditions.[11]

Core Validation Parameters: A Deep Dive

Method validation encompasses several key performance characteristics that must be evaluated and documented.[12]

Why it's critical: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][13] Selectivity refers to the method's ability to differentiate and quantify the analyte from other substances in the sample.[14][15] For halogenated nitroaromatics, which can be present in complex matrices, ensuring the method is specific is fundamental to avoiding false positive results and inaccurate quantification.[16]

Experimental Protocol:

  • Blank Analysis: Analyze a sample of the matrix (e.g., placebo, formulation buffer) without the analyte to ensure no interfering peaks are present at the retention time of the analyte.[17]

  • Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[16] Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradant peaks.

  • Impurity Spiking: If known impurities are available, spike the sample with these impurities and demonstrate their separation from the main analyte peak.[14]

G

Why it's critical: Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a specified range.[18][19] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[19][20]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the halogenated nitroaromatic at different concentrations, typically spanning 80% to 120% of the expected sample concentration.[20] For impurity methods, the range should cover from the reporting level to 120% of the specification.[3]

  • Inject each standard solution in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[12]

Data Presentation:

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Average Peak Area
801205121012081207.7
901355136013571357.3
1001502150815051505.0
1101658166216601660.0
1201805181218081808.3
Linear Regression Slope Y-Intercept
0.999515.055.5

An r² value greater than or equal to 0.999 is generally considered acceptable.[1]

Why it's critical: Accuracy refers to the closeness of the test results to the true value.[17][21] Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[17] These parameters are crucial for ensuring the reliability of quantitative data.

Experimental Protocol for Accuracy:

  • Prepare samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[20]

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[2][22]

  • Intermediate Precision: Assess the method's variability by having the analysis performed by different analysts, on different days, and with different instruments.[12]

Data Presentation:

ParameterLevelAcceptance CriteriaResults
Accuracy 80%98.0 - 102.0% Recovery99.5%
100%98.0 - 102.0% Recovery100.2%
120%98.0 - 102.0% Recovery101.1%
Precision Repeatability%RSD ≤ 2%0.8%
Intermediate Precision%RSD ≤ 2%1.2%

Acceptable recovery is typically between 98.0% and 102.0%, and the %RSD for precision should generally be no more than 2%.[1][23]

Why it's critical: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24][25] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24][26] These are particularly important for the analysis of impurities or trace levels of halogenated nitroaromatics.

Experimental Protocol:

Several methods can be used to determine LOD and LOQ:

  • Based on Signal-to-Noise Ratio: An approach where the LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[24]

  • Based on the Standard Deviation of the Response and the Slope: This method uses the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[27][28]

G

Why it's critical: Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[29][30] This provides an indication of its reliability during normal usage.[31]

Experimental Protocol:

  • Identify critical HPLC parameters that could be subject to minor variations, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)[32]

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)[33]

  • Vary one parameter at a time while keeping the others constant and analyze a standard solution.[29]

  • Evaluate the effect of these changes on system suitability parameters like retention time, peak area, and resolution.

The method is considered robust if the system suitability criteria are still met despite these small, deliberate changes.[34]

Conclusion: A Holistic Approach to Validation

The validation of an HPLC method for the analysis of halogenated nitroaromatics is a comprehensive process that ensures the method is fit for its intended purpose.[3] By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, researchers can have a high degree of confidence in the quality and reliability of their analytical data. This structured approach, grounded in the principles of the ICH guidelines, is essential for regulatory compliance and the successful development of pharmaceutical products.[12][35]

References

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A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Complex Intermediates

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an intermediate is a cornerstone of quality, directly influencing the efficacy, safety, and reproducibility of the final product. The compound 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene (MW: 284.12 g/mol , Formula: C₈H₇Cl₂NO₄S) is a complex, polysubstituted aromatic molecule.[1][2] Its intricate structure suggests a multi-step synthesis, introducing a high potential for isomeric and process-related impurities. Consequently, a robust, multi-faceted analytical strategy is not merely recommended—it is essential for rigorous quality control and process optimization.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We move beyond simple protocol listings to explore the causal logic behind methodological choices, empowering researchers to select and implement the most effective strategy for their specific objectives, from routine quality checks to comprehensive impurity profiling.

Anticipating the Challenge: A Profile of Potential Impurities

The structure of the target molecule suggests a synthetic route likely involving the nitration of a 1,2-dichloro-4-methyl-5-(methylsulfonyl)benzene precursor.[3][4][5] Understanding this pathway is critical to anticipating potential impurities, which is the first step in developing a validatable analytical method.

Likely Impurity Classes:

  • Regioisomers: The nitration of the substituted benzene ring is the most probable source of isomeric impurities. The directing effects of the existing substituents (chloro, methyl, and methylsulfonyl groups) can lead to the formation of other nitro-isomers where the -NO₂ group is at a different position on the ring.

  • Unreacted Starting Materials: Incomplete nitration will result in the presence of the 1,2-dichloro-4-methyl-5-(methylsulfonyl)benzene precursor.

  • Byproducts of Preceding Steps: Impurities from earlier stages of the synthesis (e.g., chlorination or sulfonation) may carry through to the final product.

  • Over-nitrated Species: Under harsh reaction conditions, the introduction of a second nitro group is possible.

  • Degradation Products: The presence of a nitro group can make the molecule susceptible to degradation under certain conditions (e.g., high heat), particularly during analysis.[6]

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique hinges on the specific purity question being asked. Is the goal a rapid confirmation of bulk purity, or a detailed quantification of trace impurities? The following table compares the most powerful and commonly employed methods for analyzing substituted nitroaromatic compounds.[7][8]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8]Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[8]Absorption of radiofrequency by atomic nuclei in a magnetic field, providing detailed structural information.[8][9]
Suitability for Analyte Excellent. Ideal for non-volatile and thermally stable compounds. The polarity and aromaticity of the analyte are well-suited for reversed-phase chromatography.[10][11]Good, with Caution. Suitable for thermally stable, volatile, or semi-volatile compounds. The nitro group may be prone to thermal degradation in a hot GC inlet.[6]Excellent. Provides unambiguous structural confirmation and can quantify components without a specific reference standard for each impurity (qNMR).
Detectable Impurities Regioisomers, starting materials, non-volatile byproducts. UV detection is highly sensitive to aromatic compounds.[12]Volatile and semi-volatile impurities, residual solvents. MS provides structural information for impurity identification.[13][14]Structural isomers, starting materials, and any impurity with unique NMR signals. Excellent for identifying and quantifying structurally similar impurities.
Quantification Highly Quantitative. Excellent accuracy and precision for purity calculation (e.g., area percent) with proper validation.[7]Quantitative. Requires calibration for accurate quantification. Can be semi-quantitative for unknown impurities based on ion intensity.Highly Quantitative (qNMR). Can determine purity against a certified internal standard. Relative purity can be estimated by signal integration.[15]
Key Considerations Requires selection of appropriate column and mobile phase. Co-elution of impurities is possible.Risk of analyte degradation at high temperatures.[6] Non-volatile impurities will not be detected.Lower sensitivity compared to HPLC and GC-MS. Signal overlap can complicate analysis in complex mixtures.

Experimental Workflows and Protocols

A self-validating protocol is one where the results are verifiable and the process is transparent. The following workflows and detailed methods provide a robust framework for purity assessment.

Primary Assay and Impurity Profiling: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the workhorse method for purity analysis of compounds like this. It offers high resolution, sensitivity, and quantitative accuracy.[7]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_sample 1. Weigh Sample Accurately dissolve_sample 2. Dissolve in Diluent (e.g., Acetonitrile) prep_sample->dissolve_sample filter_sample 3. Filter through 0.45 µm Syringe Filter dissolve_sample->filter_sample instrument 4. HPLC System Setup (Column, Mobile Phase, Detector) filter_sample->instrument Inject injection 5. Inject Blank, Standard, and Sample Solutions instrument->injection acquisition 6. Data Acquisition (Chromatogram) injection->acquisition integration 7. Peak Integration acquisition->integration Process calculation 8. Purity Calculation (Area % Normalization) integration->calculation report 9. Generate Report calculation->report

Caption: High-level workflow for HPLC-based purity assessment.

Detailed HPLC Protocol:

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C18 phase is chosen for its excellent retention and separation of moderately non-polar aromatic compounds.

    • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and Water (Solvent B). For Mass-Spec compatibility, 0.1% formic acid can be added to both phases.[10]

      • Example Gradient: Start at 50% A, ramp to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions. A gradient is employed to ensure elution of both less retained (more polar) and highly retained (less polar) impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, a common wavelength for detecting aromatic compounds. A photodiode array (PDA) detector can be used to assess peak purity and identify optimal wavelengths.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Acetonitrile.

    • Sample Solution: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of diluent to create a 1 mg/mL solution.

    • Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.[7]

  • Analysis and Calculation:

    • Inject a blank (diluent) to establish a clean baseline.

    • Inject the sample solution.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent normalization method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Impurity Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is invaluable for identifying volatile and semi-volatile impurities, such as residual solvents or certain isomeric byproducts.[8][13] The mass spectrometer provides structural data, aiding in the tentative identification of unknown peaks.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_sample 1. Weigh Sample dissolve_sample 2. Dissolve in Volatile Solvent (e.g., Dichloromethane) prep_sample->dissolve_sample injection 3. Inject into GC (Split Mode) dissolve_sample->injection Inject separation 4. Separation on Capillary Column injection->separation detection 5. MS Detection (EI Mode) separation->detection chromatogram 6. Analyze Total Ion Chromatogram (TIC) detection->chromatogram Acquire mass_spectra 7. Examine Mass Spectrum of Each Peak chromatogram->mass_spectra library_search 8. Compare to Spectral Libraries (NIST) mass_spectra->library_search

Caption: Workflow for impurity identification using GC-MS.

Detailed GC-MS Protocol:

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC coupled to a mass spectrometer (e.g., quadrupole).

    • Column: A low-to-mid polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C. Causality Note: This temperature is a compromise. It must be high enough to ensure vaporization but low enough to minimize on-column degradation of the nitro-analyte.[6] A temperature ramp or a programmable temperature vaporization (PTV) inlet could be evaluated.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column with the main component.[8]

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of 40-450 m/z.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Interpretation:

    • Examine the Total Ion Chromatogram (TIC) for impurity peaks.

    • For each impurity peak, analyze its mass spectrum.

    • Compare the experimental mass spectrum against a commercial library (e.g., NIST) for tentative identification. The fragmentation pattern can provide crucial clues about the impurity's structure.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation. For purity assessment, ¹H NMR provides a rapid and powerful tool to visualize the entire proton-containing composition of the sample.

Detailed ¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[8]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for detecting minor components.

  • Data Processing and Interpretation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate all signals. The relative integrals of the signals correspond to the relative molar ratios of the compounds in the sample.[9]

    • Purity can be estimated by comparing the integral of protons from the main compound to the integrals of signals arising from impurities. The presence of unexpected signals is a direct indication of impurities.

Conclusion and Strategic Recommendations

No single technique provides a complete picture of a compound's purity. A strategic, orthogonal approach is the most trustworthy path forward.

  • For Routine Quality Control: A validated HPLC-UV method is the gold standard. It is fast, reproducible, and highly quantitative for known and unknown impurities.

  • For Impurity Identification: GC-MS is essential for identifying volatile process impurities and providing structural information on unknown peaks that are amenable to gas chromatography. For non-volatile unknowns, LC-MS would be the analogous technique.

  • For Definitive Structural Confirmation and Primary Quantification: NMR spectroscopy is unparalleled. It confirms the identity of the bulk material and can be used as a primary quantitative method (qNMR) to establish the purity of a reference standard.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for this compound, ensuring the quality and integrity of their subsequent research and development efforts.

References

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  • BenchChem. (2025). A Comparative Guide to Purity Assessment of 3-Nitrobenzaldehyde: HPLC vs. Alternative Methods. BenchChem.
  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde. BenchChem.
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  • CP Lab Safety. (n.d.). This compound, 95% Purity, C8H7Cl2NO4S, 1 gram.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1,3,5-Trichloro-2,4-dinitrobenzene. BenchChem.
  • PubChemLite. (n.d.). This compound. Université du Luxembourg.
  • Lenden, P., et al. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, ACS Publications.
  • Maiti, S., Patel, B. H., & Pandya, B. M. (1982). A Simple Method for Analysis of Nitrobenzene in Aniline. Indian Journal of Chemistry, 21A, 279-281.
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  • SpectraBase. (n.d.). 1,2-Dichloro-3-(4-nitrophenoxy)benzene - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 1,2-Dichloro-4-nitrobenzene - Optional[1H NMR] - Spectrum.
  • Santa Cruz Biotechnology. (n.d.). 1,2-dichloro-4-methyl-5-nitrobenzene.
  • International Agency for Research on Cancer. (2020). Exposure Data - Some nitrobenzenes and other industrial chemicals. IARC Monographs on the Identification of Carcinogenic Hazards to Humans, No. 123. NCBI Bookshelf.
  • International Agency for Research on Cancer. (2020). SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS. IARC Publications.
  • Ghaffar, A., et al. (2015). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecular Crystals and Liquid Crystals, 610(1), 164-171. MDPI.
  • National Center for Biotechnology Information. (n.d.). 2,5-Dichloronitrobenzene. PubChem.
  • Zhang, X., et al. (n.d.). Electronic Supplementary Information for: Selective oxidation of organic sulfides to sulfoxides or sulfones with nitrates. The Royal Society of Chemistry.
  • ChemicalBook. (n.d.). 1,2-DICHLORO-4-METHYL-5-(METHYLSULFONYL)BENZENE.
  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc.
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Navigating the Kinetics of Nucleophilic Aromatic Substitution: A Comparative Guide to 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, a profound understanding of reaction kinetics is not merely academic; it is a cornerstone of efficient process development, optimization, and the anticipation of reaction outcomes. This guide delves into the kinetic studies of nucleophilic aromatic substitution (SNAr) on 1,2-dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene, a molecule of interest in medicinal chemistry and materials science.[1] A conspicuous absence of direct kinetic data for this specific substrate in publicly available literature necessitates a comparative approach.[2] By leveraging established principles of SNAr reactions and drawing parallels with analogous, well-characterized systems, this guide aims to provide a robust framework for predicting and understanding the reactivity of this complex aromatic compound.

The Intricacies of Nucleophilic Aromatic Substitution on the Target Molecule

Nucleophilic aromatic substitution is a fundamental transformation enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. The reaction typically proceeds via a two-step addition-elimination mechanism, culminating in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The rate of this reaction is exquisitely sensitive to the electronic nature of the substituents adorning the aromatic ring.

In the case of this compound, the aromatic ring is adorned with two potent electron-withdrawing groups: a nitro group (-NO2) and a methylsulfonyl group (-SO2CH3). These groups are critical for activating the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate.[5][6] The presence of two chlorine atoms as potential leaving groups further complicates the reactivity profile, introducing the possibility of sequential substitution reactions.[7]

Comparative Kinetic Analysis: Insights from Analogous Systems

To illuminate the expected kinetic behavior of this compound, a comparative analysis with substrates possessing similar activating and leaving groups is indispensable. A prime candidate for such a comparison is 1-chloro-2,4-dinitrobenzene, a compound for which extensive kinetic data is available. The presence of two nitro groups, positioned ortho and para to the chlorine leaving group, renders this molecule exceptionally reactive towards nucleophiles.[6]

SubstrateActivating GroupsLeaving Group(s)Expected Relative ReactivityRationale
This compound -NO2, -SO2CH3-Cl (x2)Moderate to HighBoth nitro and sulfonyl groups are strong activating groups. The presence of two leaving groups offers multiple reaction sites.
1-Chloro-2,4-dinitrobenzene -NO2 (x2)-ClVery HighTwo strongly activating nitro groups (ortho and para) provide excellent stabilization of the Meisenheimer complex.[6]
1,3-Dibromo-5-nitrobenzene -NO2-Br (x2)LowThe nitro group is meta to both leaving groups, offering only inductive stabilization, which is less effective than resonance stabilization.[8]
2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole -SO2CF3 (x2), -NO2-OCH3Very HighThree powerful electron-withdrawing groups strongly activate the ring for nucleophilic attack.[5]

Key Mechanistic Considerations:

The generally accepted mechanism for nucleophilic aromatic substitution is the SNAr pathway. The addition of the nucleophile to the carbon atom bearing the leaving group is typically the rate-determining step.[9] The stability of the resulting Meisenheimer complex is paramount in dictating the reaction rate. Electron-withdrawing groups at the ortho and para positions to the site of attack effectively delocalize the negative charge through resonance, thereby stabilizing the intermediate and accelerating the reaction.[3][6]

Caption: Generalized SNAr mechanism for this compound.

Experimental Protocols for Kinetic Studies

A comprehensive kinetic analysis of the nucleophilic substitution on this compound would involve the following detailed experimental workflow:

Objective: To determine the second-order rate constants for the reaction of this compound with a series of nucleophiles in a suitable solvent at various temperatures.

Materials:

  • This compound (Substrate)

  • Selected Nucleophiles (e.g., piperidine, aniline, sodium methoxide)

  • Solvent (e.g., Methanol, DMSO, Acetonitrile)

  • UV-Vis Spectrophotometer or HPLC system

  • Thermostatted water bath

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the substrate of known concentration in the chosen solvent.

    • Prepare a series of solutions of the nucleophile at different concentrations, typically in large excess relative to the substrate to ensure pseudo-first-order conditions.

  • Kinetic Runs:

    • Equilibrate both the substrate and nucleophile solutions to the desired reaction temperature in the thermostatted water bath.

    • Initiate the reaction by rapidly mixing the substrate and nucleophile solutions in a cuvette (for UV-Vis) or a reaction vial (for HPLC).

    • Monitor the progress of the reaction over time by measuring the change in absorbance of the product or the disappearance of the reactant at a specific wavelength using a UV-Vis spectrophotometer. Alternatively, withdraw aliquots at specific time intervals, quench the reaction, and analyze the composition by HPLC.

  • Data Analysis:

    • Under pseudo-first-order conditions ([Nucleophile] >> [Substrate]), the observed rate constant (kobs) can be determined by fitting the absorbance/concentration versus time data to a first-order integrated rate law.

    • Plot the calculated kobs values against the concentration of the nucleophile. The slope of this linear plot will yield the second-order rate constant (k2).

    • Repeat the experiment at different temperatures to determine the activation parameters (Ea, ΔH‡, ΔS‡) using the Arrhenius and Eyring equations.

Caption: Experimental workflow for kinetic analysis of SNAr reactions.

Causality and Self-Validation in Experimental Design

The choice of pseudo-first-order conditions is a deliberate experimental design element to simplify the kinetic analysis. By maintaining a large excess of the nucleophile, its concentration remains effectively constant throughout the reaction, allowing for the straightforward determination of the observed rate constant.

To ensure the trustworthiness of the obtained kinetic data, the protocol incorporates self-validating systems. For instance, the linearity of the plot of kobs versus nucleophile concentration serves as an internal check for a clean second-order reaction. Any deviation from linearity might indicate a more complex mechanism, such as base catalysis or a change in the rate-determining step. Furthermore, control experiments in the absence of the nucleophile should be conducted to confirm that no background decomposition of the substrate occurs under the reaction conditions.

Conclusion and Future Directions

While direct kinetic data for nucleophilic substitution on this compound is currently unavailable, a comparative analysis based on the principles of SNAr reactions and data from analogous compounds provides a strong foundation for predicting its reactivity. The presence of both nitro and methylsulfonyl activating groups suggests a moderate to high susceptibility to nucleophilic attack.

Future experimental studies, following the detailed protocols outlined in this guide, are crucial to quantitatively determine the rate constants and elucidate the precise influence of the unique substitution pattern on the reactivity of this molecule. Such data will be invaluable for the rational design of synthetic routes and the development of novel pharmaceuticals and functional materials.

References

[5] Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH. (n.d.). Retrieved from [10] Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways - ResearchGate. (2025, August 5). Retrieved from [9] How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. (2020, October 20). Retrieved from [11] Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [3] Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved from [2] this compound - PubChemLite. (n.d.). Retrieved from [12] Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - Frontiers. (2022, June 7). Retrieved from [4] Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (2017, January 14). Retrieved from [13] Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF - ResearchGate. (2025, August 7). Retrieved from [14] Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.). Retrieved from [15] Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025, August 6). Retrieved from [16] Concerted Nucleophilic Aromatic Substitutions - CORE. (n.d.). Retrieved from [8] Navigating the Kinetics of Nucleophilic Aromatic Substitution: A Comparative Guide to 1,3-Dibromo-5-nitrobenzene - Benchchem. (n.d.). Retrieved from [17] this compound | CAS 849035-79-6 | SCBT. (n.d.). Retrieved from [18] Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - ResearchGate. (2025, October 16). Retrieved from [1] Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (n.d.). Retrieved from [7] Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - Semantic Scholar. (2024, July 26). Retrieved from [19] Navigating the Synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene: A Comparative Guide to Isomeric Routes - Benchchem. (n.d.). Retrieved from [20] CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene - Google Patents. (n.d.). Retrieved from [21] Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (n.d.). Retrieved from [22] Other than benzene, which solvent can be used for the preparation of "drotaverine hydrochloride"? | ResearchGate. (2015, April 3). Retrieved from [6] 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved from [23] The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). Retrieved from [24] Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. (n.d.). Retrieved from

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to treat 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene as a hazardous substance, warranting stringent safety measures and adherence to all local, regional, and national hazardous waste regulations.

I. Hazard Profile and Risk Assessment: A Data-Driven Approach

Given the absence of a dedicated SDS, a thorough risk assessment is paramount. By examining analogous compounds, we can infer a probable hazard profile for this compound.

Structural Analogs and Their Known Hazards:

CompoundKey Hazards
NitrobenzeneFlammable, toxic if swallowed, toxic in contact with skin, toxic if inhaled, suspected of causing cancer, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure.[2]
1,2-Dichloro-4-nitrobenzeneHarmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation.
1,2,3-Trichloro-4-nitrobenzeneHarmful if swallowed, in contact with skin, or if inhaled.[3]
1-Chloro-4-nitrobenzeneToxic if inhaled, absorbed through the skin, or swallowed; may cause respiratory tract, skin, and eye irritation.[4]
Chlorinated Nitroaromatic Compounds (General)Often toxic to aquatic life with long-lasting effects.[5][6][7] Thermal decomposition can release toxic and corrosive gases such as nitrogen oxides, hydrogen chloride, and carbon monoxide.[6][7][8][9]

Based on this data, it is prudent to assume that this compound is harmful or toxic via ingestion, skin contact, and inhalation, is a potential skin and eye irritant, and poses a significant risk to the aquatic environment.

II. Immediate Safety and Handling Protocols

Prior to any disposal-related activities, ensure the following personal protective equipment (PPE) and engineering controls are in place.

A. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[4]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, chemical-resistant overalls and boots are recommended.[3]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][8]

B. Engineering Controls:

  • Ventilation: A properly functioning chemical fume hood is essential.[8]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible.[8]

III. Step-by-Step Disposal Procedure

This protocol is designed to ensure the safe and compliant disposal of this compound.

Step 1: Waste Identification and Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste generator is responsible for determining if their waste is hazardous.[10][11] Given the data from analogous compounds, this compound should be classified as hazardous waste. It is likely to fall under the "F" or "K" lists of hazardous wastes from non-specific or specific sources, respectively, due to its nature as a chlorinated nitroaromatic compound.[12] In the absence of a specific listing, it may be classified based on its characteristics (e.g., toxicity).

Step 2: Waste Segregation and Containerization

  • Solid Waste:

    • Carefully sweep up any solid this compound using non-sparking tools.[13]

    • Place the solid waste into a dedicated, properly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Contaminated Labware and PPE:

    • All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) must be considered hazardous waste.

    • Place these items in a designated hazardous waste bag or container.

  • Liquid Waste (Solutions):

    • Do not discharge any solution containing this compound into the sewer system.[2][13]

    • Collect all liquid waste in a sealed, labeled, and chemically compatible container. The container should have a secondary containment tray to prevent spills.

    • Avoid mixing this waste with other incompatible waste streams. Chlorinated compounds should generally be segregated from other solvent wastes.

Step 3: Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "849035-79-6"

  • The primary hazards (e.g., "Toxic," "Environmental Hazard")

  • The accumulation start date

  • Your name and laboratory information

Step 4: Storage

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area or central hazardous waste storage area.

  • Ensure the storage area is away from sources of ignition and incompatible materials like strong oxidizing agents and bases.[3]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with a complete and accurate description of the waste.

  • A hazardous waste manifest will be required to track the waste from your facility to its final disposal site.[10]

Disposal Decision Workflow

start Start: Disposal of this compound waste_form Identify Waste Form start->waste_form solid Solid Compound or Contaminated PPE waste_form->solid Solid liquid Liquid Solution waste_form->liquid Liquid package_solid Package in a sealed, labeled HDPE container solid->package_solid package_liquid Collect in a sealed, labeled, compatible container with secondary containment liquid->package_liquid classify Classify as Hazardous Waste (RCRA) package_solid->classify package_liquid->classify labeling Label container with: - 'Hazardous Waste' - Chemical Name & CAS - Hazards - Accumulation Date - Generator Info classify->labeling storage Store in a designated, secure, and ventilated area away from incompatibles labeling->storage contact_ehs Contact EHS or Licensed Disposal Contractor storage->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest disposal Transfer to Licensed Disposal Facility for Incineration or Other Approved Treatment manifest->disposal

Caption: Decision workflow for the disposal of this compound.

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, use an absorbent material like sand, diatomaceous earth, or a universal binding agent to contain the spill.[13] For solid spills, carefully sweep to avoid creating dust.

  • Collect: Place all contaminated materials into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[3]

  • Report: Report the spill to your EHS department.

V. Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. While specific disposal information for this compound is limited, a conservative approach based on data from analogous chlorinated nitroaromatic compounds provides a clear and safe path forward. By adhering to the procedures outlined in this guide, researchers can ensure the disposal of this compound is conducted in a manner that protects themselves, their colleagues, and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2023, September 26). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • oxfordlabchem.com. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Fisher Scientific. (2023, August 23). 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride - SAFETY DATA SHEET.
  • Aarti Industries. (2025, April 15). 89-69-0_GPS_1,2,4-Trichloro-5-nitrobenzene (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).
  • Aarti Industries. (2025, April 9). 618-62-2_GPS_1,3-dichloro-5-nitrobenzene (CL-4 PUBLIC) (CL-1 CONFIDENTIAL).
  • Aarti Industries. (n.d.). GPS Safety Summary - 2,5-dichloro-1-nitrobenzene Liquid.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • New Mexico Environment Department. (n.d.). Hazardous Waste Regulation and Authorization.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.